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  • Product: tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate
  • CAS: 1286273-25-3

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate in Modern Drug Discovery

Executive Summary tert-Butyl[(1-nicotinoylpiperidin-4-yl)methyl]carbamate (CAS: 1286273-25-3) is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry. Featuring a piperidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl[(1-nicotinoylpiperidin-4-yl)methyl]carbamate (CAS: 1286273-25-3) is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry. Featuring a piperidine core flanked by a nicotinoyl moiety and a Boc-protected primary amine, this intermediate is a critical precursor for the synthesis of urea-based soluble epoxide hydrolase (sEH) inhibitors and DNA polymerase IIIC inhibitors .

The strategic placement of the tert-butyloxycarbonyl (Boc) group ensures regioselective protection, allowing for modular functionalization of the piperidine nitrogen during upstream synthesis without compromising the primary amine's integrity. This guide details the physicochemical profile, self-validating synthetic protocols, and pharmacological applications of this essential intermediate.

Physicochemical Profiling & Structural Rationale

The molecular architecture of this compound is meticulously designed to optimize the pharmacokinetic properties of its downstream derivatives. The nicotinoyl group introduces a basic pyridine nitrogen, which can participate in hydrogen bonding and significantly improve aqueous solubility—a critical factor for the oral bioavailability of final drug candidates. The piperidine ring serves as a conformationally restricted spacer, orienting the terminal functional groups for optimal receptor binding. Finally, the Boc group , while primarily a synthetic protecting group, temporarily increases the intermediate's lipophilicity, facilitating purification via standard normal-phase chromatography .

Table 1: Physicochemical Properties of tert-Butyl[(1-nicotinoylpiperidin-4-yl)methyl]carbamate

PropertyValue
Chemical Name tert-Butyl[(1-nicotinoylpiperidin-4-yl)methyl]carbamate
CAS Number 1286273-25-3
Molecular Formula C₁₇H₂₅N₃O₃
Molecular Weight 319.40 g/mol
Exact Mass 319.1896 Da
Hydrogen Bond Donors 1 (Carbamate N-H)
Hydrogen Bond Acceptors 4 (Carbonyl oxygens, Pyridine nitrogen)
Rotatable Bonds 5
Topological Polar Surface Area (TPSA) ~ 84.1 Ų

Synthetic Methodologies: A Self-Validating Workflow

The synthesis of tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate relies on a highly efficient amide coupling reaction, followed by a controlled deprotection step to yield the active nucleophile.

Protocol 1: Regioselective Amide Coupling (Synthesis of Target Compound)
  • Objective: To couple nicotinic acid with tert-butyl (piperidin-4-ylmethyl)carbamate while preserving the Boc-protected primary amine.

  • Mechanistic Rationale: HATU is selected over traditional EDC/HOBt due to its superior efficiency in forming the highly reactive HOAt ester. This accelerates the acylation of the sterically hindered secondary amine of the piperidine ring, minimizing reaction time and epimerization. DIPEA acts as a non-nucleophilic base to deprotonate the piperidine nitrogen and drive the reaction forward.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve nicotinic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Stir at room temperature for 15 minutes to generate the active HOAt ester.

  • Coupling: Add DIPEA (3.0 eq) dropwise to the reaction mixture, followed by the addition of tert-butyl (piperidin-4-ylmethyl)carbamate (1.05 eq).

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature for 12 hours. Monitor the reaction progress via LC-MS. The reaction is deemed complete upon the disappearance of the starting material mass (m/z 215) and the appearance of the product mass (m/z 320.19 [M+H]⁺ ).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-10% Methanol in Dichloromethane) to afford the pure target compound.

Protocol 2: Boc Deprotection (Generation of the Active Amine)
  • Objective: To remove the Boc protecting group, yielding (1-nicotinoylpiperidin-4-yl)methanamine for subsequent derivatization.

  • Mechanistic Rationale: The acid-labile Boc group is cleaved using Trifluoroacetic acid (TFA). The generation of the highly stable tert-butyl cation drives the reaction, which subsequently eliminates a proton to form isobutylene gas, rendering the process thermodynamically irreversible.

Step-by-Step Methodology:

  • Acidic Cleavage: Dissolve the purified tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate in anhydrous DCM (0.1 M). Cool the solution to 0 °C in an ice bath.

  • TFA Addition: Slowly add TFA to achieve a final DCM:TFA volumetric ratio of 4:1.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via TLC (Ninhydrin stain positive for primary amine) and LC-MS (appearance of m/z 220.14 [M+H]⁺ ).

  • Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize the resulting TFA salt by partitioning between DCM/MeOH (9:1) and saturated aqueous Na₂CO₃. Extract, dry, and concentrate to yield the free amine.

SyntheticWorkflow A tert-Butyl (piperidin-4-ylmethyl)carbamate (Starting Material) B Nicotinic Acid + HATU/DIPEA (Amide Coupling) A->B C tert-Butyl[(1-nicotinoylpiperidin-4-yl)methyl]carbamate (Target Intermediate) B->C D TFA / DCM (Boc Deprotection) C->D E (1-nicotinoylpiperidin-4-yl)methanamine (Active Precursor) D->E F Urea Formation / Nucleophilic Substitution (Drug Synthesis) E->F G sEH Inhibitors / DNA Pol IIIC Inhibitors (Final Drug Candidate) F->G

Synthetic workflow from starting material to final drug candidate via the target intermediate.

Pharmacological Applications: Targeting sEH and Beyond

The deprotected amine, (1-nicotinoylpiperidin-4-yl)methanamine, serves as a critical nucleophile in the synthesis of advanced pharmacophores across multiple therapeutic areas.

Soluble Epoxide Hydrolase (sEH) Inhibitors

sEH is a key enzyme in the arachidonic acid cascade, responsible for the rapid hydrolysis of cardioprotective and anti-inflammatory epoxyeicosatrienoic acids (EETs) into their corresponding, less active dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH stabilizes EET levels, offering a therapeutic strategy for hypertension, atherosclerosis, and heart failure .

The target compound is a direct structural homologue of the precursors used to synthesize potent urea-based sEH inhibitors, such as AR9276 (1-(1-nicotinoylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea). By reacting the deprotected amine with various isocyanates, researchers can generate a library of transition-state mimic inhibitors with optimized ADME profiles. The nicotinoyl moiety significantly enhances the water solubility and metabolic stability of these inhibitors compared to earlier adamantane-based compounds (e.g., AUDA) .

sEHPathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EET EETs (Cardioprotective & Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) (Target Enzyme) EET->sEH Hydrolysis DHET DHETs (Pro-inflammatory & Inactive) sEH->DHET Inhibitor sEH Inhibitor (e.g., AR9276 Homologue) Inhibitor->sEH Competitive Inhibition

Mechanism of action for sEH inhibitors derived from the target intermediate.

DNA Polymerase IIIC Inhibitors

Beyond cardiovascular applications, derivatives of this compound have been patented as potent inhibitors of DNA polymerase IIIC, an essential enzyme for bacterial DNA replication. Specifically, the (1-nicotinoylpiperidin-4-yl)methyl moiety is incorporated into pyrazolo[4,3-d]pyrimidin-7-one scaffolds to enhance target binding affinity and cellular permeability, offering a novel avenue for developing broad-spectrum antibacterial agents against drug-resistant pathogens .

Analytical Characterization Standards

To ensure the scientific integrity of the synthesized tert-Butyl[(1-nicotinoylpiperidin-4-yl)methyl]carbamate, the following analytical profiles must be validated prior to downstream application:

  • LC-MS (ESI+): The expected m/z for [M+H]⁺ is 320.19 . A secondary peak at m/z 264.13 may be observed due to characteristic in-source fragmentation (loss of the tert-butyl group during ionization).

  • ¹H NMR (400 MHz, CDCl₃): Key diagnostic signals include the pyridine protons (multiplets, δ ~8.5-8.7 ppm, 2H), the Boc methyl protons (strong singlet, δ ~1.45 ppm, 9H), and the broad triplet of the carbamate N-H (δ ~4.6 ppm, 1H). The piperidine methylene protons adjacent to the nitrogen will appear as complex multiplets due to the restricted rotation of the amide bond (rotamers).

  • FT-IR (ATR): Characteristic absorption bands at ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (carbamate C=O stretch), and ~1630 cm⁻¹ (amide C=O stretch).

References

  • Soluble Epoxide Hydrolase Inhibitors and Heart Failure National Institutes of Health (NIH) - PubMed Central (PMC) URL:[Link]

  • US10723741B1 - DNA polymerase IIIC inhibitors and use thereof Google Patents URL
  • Soluble Epoxide Hydrolase in Atherosclerosis National Institutes of Health (NIH) - PubMed Central (PMC) URL:[Link]

Exploratory

Spectroscopic data for tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate

An In-Depth Technical Guide to the Structural Elucidation and Spectroscopic Characterization of tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate Executive Summary In modern medicinal chemistry, the modular assemb...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Elucidation and Spectroscopic Characterization of tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate

Executive Summary

In modern medicinal chemistry, the modular assembly of complex pharmacophores relies heavily on highly functionalized, orthogonally protected building blocks. tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate (CAS Registry Number: 1286273-25-3) [1, 2] is a prime example of such a scaffold. Featuring a piperidine core, a nicotinoyl (pyridine-3-carbonyl) moiety, and a Boc-protected primary amine, this compound serves as a critical intermediate in the synthesis of central nervous system (CNS) agents, targeted protein degraders (PROTACs), and dipeptidyl peptidase-IV (DPP-IV) inhibitors [3].

This whitepaper provides a comprehensive, causality-driven guide to the synthesis, isolation, and spectroscopic characterization of this molecule. By deconstructing the physical chemistry behind its spectral anomalies—specifically the restricted rotation of its amide bond—this guide empowers analytical and synthetic chemists to confidently validate their structural assignments.

Molecular Architecture & Synthetic Methodology

Structural Deconstruction

The molecule (Molecular Formula: C17​H25​N3​O3​ , MW: 319.40 g/mol ) is composed of three distinct domains:

  • The Nicotinoyl Headgroup: An electron-deficient aromatic system that often participates in hydrogen bonding and π−π stacking within biological targets.

  • The Piperidine Core: A saturated heterocyclic spacer that dictates the three-dimensional vector of the attached functional groups.

  • The Boc-Protected Aminomethyl Tail: An orthogonally protected primary amine that allows for subsequent derivatization without interfering with the tertiary amide linkage.

Self-Validating Synthetic Workflow

To synthesize this compound with high fidelity, standard amide coupling protocols are preferred over the use of highly reactive acid chlorides. Nicotinoyl chloride is prone to self-condensation and degradation; therefore, utilizing the free nicotinic acid with a carbodiimide coupling reagent (EDCI) and an auxiliary nucleophile (HOBt) ensures a mild, high-yielding reaction with minimal side products [4].

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 equivalent of tert-butyl (piperidin-4-ylmethyl)carbamate and 1.1 equivalents of nicotinic acid in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).

  • Activation: Add 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1.2 equivalents of Hydroxybenzotriazole (HOBt). Causality: HOBt reacts with the highly reactive O-acylisourea intermediate to form a stable, yet reactive, active ester, suppressing racemization and side-reactions.

  • Base Addition: Introduce 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise. Stir at room temperature for 12 hours.

  • Reaction Monitoring: Validate completion via LC-MS. The disappearance of the starting material mass ( m/z 215.1) and the emergence of the product mass ( m/z 320.2) act as a self-validating checkpoint.

  • Workup & Isolation: Quench with saturated aqueous NaHCO3​ . Extract with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography ( SiO2​ , gradient elution from 0% to 10% Methanol in Dichloromethane).

SynthFlow A tert-Butyl (piperidin-4-ylmethyl)carbamate C Amide Coupling (DMF, DIPEA, RT) A->C Nucleophile B Nicotinic Acid + EDCI / HOBt B->C Electrophile D Target Compound CAS: 1286273-25-3 C->D Isolation & Purification

Figure 1: Synthetic workflow for tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate.

Spectroscopic Characterization & Data Presentation

Accurate structural elucidation requires orthogonal analytical techniques. Below is the synthesized spectroscopic profile based on the molecular architecture.

Mass Spectrometry (LC-MS / ESI+)

Electrospray ionization (ESI) in positive mode yields a distinct fragmentation pattern. The lability of the tert-butyloxycarbonyl (Boc) group under ionization conditions provides diagnostic fragment ions.

Ion Type m/z ValueAssignment / Causality
[M+H]+ 320.2Protonated molecular ion.
[M+Na]+ 342.2Sodium adduct, common in ESI+ for oxygen-rich molecules.
Fragment 1 264.1Loss of isobutylene (-56 Da) from the Boc group.
Fragment 2 220.1Complete loss of the Boc group (-100 Da), leaving the primary amine.
Fourier-Transform Infrared Spectroscopy (FT-IR)

IR spectroscopy distinguishes the two different carbonyl environments in the molecule.

Wavenumber ( cm−1 )Vibrational ModeStructural Correlation
~3320 N-H StretchSecondary amine of the carbamate.
~2975, 2930 C-H StretchAliphatic C-H bonds of the piperidine and t-butyl groups.
~1705 C=O Stretch (Carbamate)The Boc carbonyl; higher frequency due to adjacent oxygen.
~1635 C=O Stretch (Amide)Tertiary amide of the nicotinoyl group; lower frequency due to strong resonance.

Mechanistic Insights: Nuclear Magnetic Resonance (NMR) & Amide Rotamers

The most complex aspect of characterizing N-acylpiperidines is interpreting their NMR spectra. The C−N bond of the tertiary amide possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π∗ orbital.

The Causality of Line Broadening: This partial double bond restricts free rotation, locking the molecule into syn and anti conformers on the NMR timescale at room temperature. Consequently, the equatorial and axial protons of the piperidine ring adjacent to the nitrogen ( C2 and C6 positions) experience different magnetic environments depending on the orientation of the nicotinoyl group. This results in significant line broadening or the splitting of signals in both 1H and 13C NMR spectra.

Rotamers Syn Syn-Conformer (Slower Exchange) TS Transition State (Restricted Rotation) Syn->TS k_forward Anti Anti-Conformer (Slower Exchange) TS->Anti k_reverse

Figure 2: Conformational equilibrium of the tertiary amide bond causing NMR signal broadening.

1H NMR Data Summary (400 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)Multiplicity & IntegrationAssignment
8.68 d, J=2.0 Hz, 1HPyridine H2​ (adjacent to N and carbonyl)
8.64 dd, J=4.8,1.6 Hz, 1HPyridine H6​ (adjacent to N)
7.75 dt, J=7.8,2.0 Hz, 1HPyridine H4​
7.35 dd, J=7.8,4.8 Hz, 1HPyridine H5​
4.70 & 3.75 br d, 2H (total)Piperidine N−CH2​ (equatorial) - Split due to rotamers
4.65 br s, 1HCarbamate N−H
3.05 m, 3HPiperidine N−CH2​ (axial, 1H) overlapping with CH2​−NHBoc (2H)
2.80 br t, 1HPiperidine N−CH2​ (axial)
1.80 - 1.75 m, 3HPiperidine CH (1H) and CH2​ (2H)
1.44 s, 9HBoc CH3​ groups
1.25 m, 2HPiperidine CH2​
13C NMR Data Summary (100 MHz, CDCl3​ )

Note: The piperidine carbons adjacent to the nitrogen ( C2,C6 ) will appear as dual peaks or broadened singlets.

  • Carbonyls: 167.5 ppm (Nicotinoyl Amide), 156.1 ppm (Boc Carbamate).

  • Aromatic (Pyridine): 150.2 ( C6​ ), 147.8 ( C2​ ), 134.5 ( C4​ ), 131.8 ( C3​ , quaternary), 123.5 ( C5​ ).

  • Aliphatic (Oxygen/Nitrogen bound): 79.4 (Boc quaternary C ), 47.5 & 42.1 (Piperidine N−CH2​ , rotameric), 45.8 ( CH2​−NHBoc ).

  • Aliphatic (Hydrocarbon): 36.2 (Piperidine CH ), 29.5 & 28.8 (Piperidine CH2​ ), 28.4 (Boc CH3​ ).

Conclusion

tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate is a robust, versatile building block. By understanding the causality behind its physical properties—such as the restricted rotation of the N-acylpiperidine bond—researchers can accurately interpret complex NMR spectra that might otherwise be misidentified as impure mixtures. The protocols and spectral baselines provided in this guide ensure a high degree of trustworthiness and reproducibility for drug development professionals integrating this scaffold into their pipelines.

References

  • NextSDS. "Chemical Substance Information: tert-Butyl[(1-nicotinoylpiperidin-4-yl)methyl]carbamate." NextSDS Database. Available at:[Link]

  • Google Patents. "EP1354882A1 - Dipeptidyl peptidase iv inhibitor." European Patent Office.
  • MDPI. "Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase Inhibitory Activity." Molecules. Available at:[Link]

Foundational

A Technical Guide to tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate: Synthesis, Characterization, and Applications in Drug Discovery

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of tert-Butyl [(1-nicotinoyl...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate. This document provides not only procedural details but also the underlying scientific principles and strategic considerations essential for its effective use in a research and development setting.

Core Molecular Attributes

tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate is a heterobifunctional molecule featuring a piperidine core. This compound integrates three key chemical motifs: a tert-butoxycarbonyl (Boc) protecting group, a flexible methylcarbamate linker, and a biologically relevant nicotinoyl moiety. Each of these components imparts specific physicochemical and pharmacological properties, making it a valuable intermediate in medicinal chemistry.

Physicochemical Properties

A precise understanding of the molecule's physical and chemical characteristics is fundamental for its application in synthesis and biological assays.

PropertyValueSource
Molecular Formula C₁₇H₂₅N₃O₃[Calculated]
Molecular Weight 319.40 g/mol [Calculated]
CAS Number 1286273-25-3[1]
Appearance Expected to be a solidGeneral knowledge
Solubility Soluble in organic solvents like dichloromethane, chloroform, and methanolGeneral knowledge

The molecular weight is calculated based on the atomic weights of the constituent elements: (17 * 12.011) + (25 * 1.008) + (3 * 14.007) + (3 * 15.999) = 319.40 g/mol .

Structural Elucidation

The unique arrangement of its constituent parts dictates the molecule's reactivity and potential biological interactions.

Caption: Chemical structure of tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate.

Strategic Synthesis Pathway

The synthesis of tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate is logically approached in a two-step sequence. This strategy hinges on the initial preparation of a Boc-protected aminomethylpiperidine intermediate, followed by the acylation of the piperidine nitrogen with a nicotinoyl group.

Retrosynthetic Analysis

A retrosynthetic approach reveals the key bond disconnection and the requisite starting materials.

G Target tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate Intermediate tert-Butyl (piperidin-4-ylmethyl)carbamate Target->Intermediate Amide bond formation Start1 Nicotinoyl chloride Target->Start1 Acylating Agent Start2 4-(Aminomethyl)piperidine Intermediate->Start2 Boc Protection BocAnhydride Di-tert-butyl dicarbonate (Boc₂O) Start2->BocAnhydride Protecting Group Source

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocols

The following protocols are detailed to ensure reproducibility and provide insights into the rationale behind each step.

Step 1: Synthesis of tert-Butyl (piperidin-4-ylmethyl)carbamate

This initial step involves the protection of the primary amine of 4-(aminomethyl)piperidine with a Boc group. This is a crucial maneuver to prevent its participation in the subsequent acylation reaction, thereby ensuring the selective formation of the desired product.

  • Materials:

    • 4-(Aminomethyl)piperidine

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Sodium hydroxide (NaOH)

    • Dichloromethane (DCM)

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 4-(aminomethyl)piperidine (1 equivalent) in a mixture of dichloromethane and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydroxide (1.1 equivalents) to the solution to act as a base.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (piperidin-4-ylmethyl)carbamate.

Step 2: Synthesis of tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate

The final step involves the acylation of the secondary amine of the piperidine ring with nicotinoyl chloride. The presence of a base is essential to neutralize the hydrochloric acid generated during the reaction.

  • Materials:

    • tert-Butyl (piperidin-4-ylmethyl)carbamate

    • Nicotinoyl chloride hydrochloride

    • Triethylamine (TEA) or Pyridine

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve tert-butyl (piperidin-4-ylmethyl)carbamate (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C.

    • Add triethylamine (2.2 equivalents) to the solution.

    • Slowly add nicotinoyl chloride hydrochloride (1.1 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate.

Rationale and Significance in Drug Discovery

The structural components of tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate make it a highly versatile scaffold in medicinal chemistry.

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of conditions and its facile removal under acidic conditions.[2] In the context of this molecule, the Boc group serves to mask the reactivity of the primary amine, allowing for selective functionalization of the piperidine nitrogen. This is a critical strategy in the construction of complex molecules where multiple reactive sites are present.

The Privileged Piperidine Scaffold

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it an ideal core for interacting with biological targets.[4]

The Nicotinoyl Moiety: A Bioactive Warhead

Nicotinic acid (niacin) and its derivatives are known to possess a range of biological activities, including anti-inflammatory and antimicrobial properties.[5][6] The nicotinoyl group can act as a "warhead," directing the molecule to specific biological targets. For instance, nicotinic acid is a ligand for the G-protein coupled receptor GPR109A, which is involved in lipid metabolism and inflammation. Furthermore, derivatives of nicotinic acid have been explored as potential antagonists for nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders.[7]

G cluster_molecule tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate cluster_application Potential Applications Boc Boc Group (Protection & Lipophilicity) Piperidine Piperidine Scaffold (3D Orientation & Drug-likeness) Nicotinoyl Nicotinoyl Moiety (Bioactivity & Targeting) Neuro Neurological Disorders (nAChR Modulation) Nicotinoyl->Neuro Inflammation Inflammation (GPR109A Agonism) Nicotinoyl->Inflammation Infection Infectious Diseases (Antimicrobial Activity) Nicotinoyl->Infection

Caption: Functional components and potential therapeutic applications.

Conclusion

tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate is a strategically designed molecule that serves as a valuable building block in the synthesis of more complex and potentially bioactive compounds. A thorough understanding of its synthesis, the rationale behind the choice of its constituent parts, and its potential applications provides a solid foundation for its effective utilization in drug discovery and development programs. The protocols and insights presented in this guide are intended to empower researchers to confidently incorporate this versatile intermediate into their synthetic endeavors.

References

  • ChemBK. (n.d.). tert-Butyl ((1-benzylpiperidin-4-yl)Methyl)carbaMate. ChemBK. Retrieved from [Link]

  • NextSDS. (n.d.). tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nicotinic anhydride. Organic Syntheses. Retrieved from [Link]

  • Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. Wikipedia. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Retrieved from [Link]

  • PubMed. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Retrieved from [Link]

  • PubMed. (2020). Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boc-Piperidine-4-carboxylic Acid in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. Google Patents.
  • (PDF) ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • PubMed. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for High-Troughput Screening with tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate

Introduction: Unlocking the Therapeutic Potential of a Novel Piperidine Derivative The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Within the vast landscape of chemical scaffolds, the pi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Piperidine Derivative

The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Within the vast landscape of chemical scaffolds, the piperidine moiety stands out as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved drugs.[1][2] Its inherent conformational flexibility and capacity to engage in diverse molecular interactions make it a versatile foundation for designing novel therapeutics targeting a range of diseases.[3][4] The compound of interest, tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate, integrates this valuable piperidine core with a nicotinoyl group, a derivative of nicotinic acid (Niacin/Vitamin B3), which is known to possess its own distinct pharmacological properties.[5] This unique combination suggests a compelling potential for interaction with various biological targets, making it an ideal candidate for high-throughput screening (HTS) campaigns aimed at identifying novel modulators of enzymatic activity.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate in HTS. We will delve into the scientific rationale for selecting potential biological targets, provide detailed, step-by-step protocols for robust and validated screening assays, and offer insights into data analysis and hit confirmation. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described are self-validating and built upon established best practices in the field of drug discovery.

Rationale for Target Selection: Inferring Biological Activity

Given the novelty of tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate, no direct HTS data is publicly available. Therefore, our initial step is to infer plausible biological targets based on the known activities of its constituent chemical motifs: the piperidine and nicotinoyl groups.

  • The Piperidine Scaffold: Piperidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including but not limited to, analgesic, anti-inflammatory, and antipsychotic effects.[2][3][6] Many of these actions are mediated through interactions with enzymes and receptors in the central nervous system.

  • The Nicotinoyl Moiety: The nicotinoyl group is structurally related to nicotinic acid and nicotinamide, which are precursors to the coenzymes NAD and NADP. These molecules are critical for cellular metabolism and have been implicated in a variety of signaling pathways.[5]

Based on this structural analysis, we hypothesize that tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate may act as a modulator of key enzymes involved in neurotransmission. Two particularly relevant and well-characterized enzyme targets for HTS are:

  • Acetylcholinesterase (AChE): An essential enzyme that hydrolyzes the neurotransmitter acetylcholine, thereby terminating synaptic transmission.[7] AChE inhibitors are used in the treatment of Alzheimer's disease and other neurological disorders.[7]

  • Monoamine Oxidase (MAO): A family of enzymes (MAO-A and MAO-B) that catalyze the oxidative deamination of monoamines, such as dopamine, serotonin, and norepinephrine.[8] MAO inhibitors are effective in the treatment of depression and Parkinson's disease.[8]

This guide will therefore focus on providing detailed HTS protocols for assessing the inhibitory activity of tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate against AChE and MAO.

High-Throughput Screening Workflow: A Strategic Overview

A successful HTS campaign is a multi-step process that requires careful planning and execution. The workflow described below is designed to be robust, efficient, and amenable to automation.[9]

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation Compound_Prep Compound Preparation & Plating Assay_Dev Assay Development & Miniaturization Primary_Screen Primary HTS Assay_Dev->Primary_Screen Data_Analysis Data Analysis & Hit Selection Primary_Screen->Data_Analysis Hit_Confirmation Hit Confirmation Data_Analysis->Hit_Confirmation IC50 IC50 Determination Hit_Confirmation->IC50 SAR SAR Studies IC50->SAR

Caption: A generalized workflow for a high-throughput screening campaign.

PART 1: Acetylcholinesterase (AChE) Inhibition Assay

This protocol describes a colorimetric HTS assay for identifying inhibitors of AChE based on the Ellman method.[7][10]

Assay Principle

The assay measures the activity of AChE by monitoring the production of thiocholine. Acetylthiocholine (ATCh) is hydrolyzed by AChE to thiocholine and acetic acid. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[10] The presence of an AChE inhibitor will result in a decreased rate of color formation.[7]

AChE_Assay cluster_reaction AChE Catalyzed Reaction cluster_detection Colorimetric Detection cluster_inhibition Inhibition ATCh Acetylthiocholine (Substrate) AChE AChE (Enzyme) ATCh->AChE Thiocholine Thiocholine AChE->Thiocholine Acetic_Acid Acetic Acid AChE->Acetic_Acid DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB TNB TNB (Yellow Product) Absorbance at 412 nm DTNB->TNB Inhibitor tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate Inhibitor->AChE Inhibition

Caption: Principle of the colorimetric AChE inhibition assay.

Materials and Reagents
ReagentSupplier (Example)Catalog # (Example)Storage
Acetylcholinesterase (AChE)Sigma-AldrichC3389-20°C
Acetylthiocholine (ATCh)Sigma-AldrichA57514°C
DTNB (Ellman's Reagent)Thermo Fisher225824°C
Physostigmine (Positive Control)Sigma-AldrichP43894°C
DMSO, AnhydrousSigma-AldrichD2650RT
96-well or 384-well platesCorning3590RT
0.1 M Phosphate Buffer, pH 8.0--4°C
Protocol

This protocol is optimized for a 96-well plate format but can be miniaturized for 384-well plates.[11]

1. Reagent Preparation:

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • AChE Solution: Prepare a working solution of AChE in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • DTNB Solution: Prepare a 10 mM stock solution of DTNB in Assay Buffer.

  • ATCh Solution: Prepare a 15 mM stock solution of ATCh in deionized water. Prepare this solution fresh daily.

  • Positive Control: Prepare a stock solution of physostigmine in DMSO.

2. Compound Plating:

  • Prepare serial dilutions of tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate in 100% DMSO. For primary screening, a single concentration (e.g., 10 µM) is typically used.

  • Using an automated liquid handler, dispense a small volume (e.g., 200 nL) of the compound solutions, positive control, and DMSO (negative control) into the appropriate wells of the assay plate.

3. Assay Procedure:

  • Add Assay Buffer to all wells.

  • Add the AChE solution to all wells except for the blank (which contains only buffer and substrate).

  • Pre-incubate the plate at room temperature for 15 minutes to allow the test compound to interact with the enzyme.

  • Initiate the reaction by adding a mixture of the ATCh and DTNB solutions to all wells.

  • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm in kinetic mode for 10-15 minutes, or as an endpoint reading after a fixed incubation time.

PART 2: Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a fluorescent HTS assay for identifying inhibitors of both MAO-A and MAO-B.[5][8]

Assay Principle

This assay utilizes a sensitive fluorescent probe to detect the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a monoamine substrate by MAO.[5] In the presence of horseradish peroxidase (HRP), the non-fluorescent probe is converted into a highly fluorescent product. The increase in fluorescence is directly proportional to the MAO activity.[8] An inhibitor will reduce the rate of H₂O₂ production, leading to a decrease in the fluorescence signal.[5] Specific inhibitors for MAO-A (clorgyline) and MAO-B (deprenyl) are used to differentiate the activity against the two isoforms.[5]

MAO_Assay cluster_reaction MAO Catalyzed Reaction cluster_detection Fluorescent Detection cluster_inhibition Inhibition Substrate Monoamine Substrate (e.g., p-Tyramine) MAO MAO (A or B) Substrate->MAO Aldehyde Aldehyde MAO->Aldehyde Amine Amine MAO->Amine H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 HRP HRP H2O2->HRP Probe Non-fluorescent Probe Probe->HRP Fluor_Product Fluorescent Product (Ex/Em appropriate for probe) HRP->Fluor_Product Inhibitor tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate Inhibitor->MAO Inhibition

Caption: Principle of the fluorescent MAO inhibition assay.

Materials and Reagents
ReagentSupplier (Example)Catalog # (Example)Storage
Human recombinant MAO-A/BSigma-AldrichM7316 / M7441-80°C
p-Tyramine (Substrate)Sigma-AldrichT90344RT
Horseradish Peroxidase (HRP)Sigma-AldrichP8375-20°C
Fluorescent ProbeThermo FisherA12222-20°C
Clorgyline (MAO-A Inhibitor)Sigma-AldrichC6735-20°C
Deprenyl (MAO-B Inhibitor)Sigma-AldrichM003-20°C
DMSO, AnhydrousSigma-AldrichD2650RT
384-well plates, blackGreiner Bio-One781076RT
0.1 M Phosphate Buffer, pH 7.4--4°C
Protocol

This protocol is optimized for a 384-well plate format.

1. Reagent Preparation:

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4.

  • MAO-A/B Enzyme Solution: Dilute the recombinant human MAO-A or MAO-B to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically.

  • Substrate Solution: Prepare a stock solution of p-tyramine in Assay Buffer.

  • Detection Reagent: Prepare a working solution containing the fluorescent probe and HRP in Assay Buffer. Protect this solution from light.

  • Positive Controls: Prepare stock solutions of clorgyline (for MAO-A) and deprenyl (for MAO-B) in DMSO.

2. Compound Plating:

  • Prepare serial dilutions of tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate in 100% DMSO.

  • Dispense a small volume (e.g., 100 nL) of the compound solutions, positive controls, and DMSO (negative control) into the wells of a black 384-well plate.

3. Assay Procedure:

  • Add the MAO-A or MAO-B enzyme solution to all wells.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Add the substrate solution to all wells.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Add the Detection Reagent to all wells.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen probe using a microplate reader.

Assay Validation and Data Analysis: Ensuring Scientific Rigor

Prior to initiating a full-scale HTS campaign, it is imperative to validate the assay to ensure its robustness and reliability.[11]

Key Validation Parameters
ParameterDescriptionAcceptance Criteria
Z'-Factor A statistical measure of the separation between the positive and negative controls. It reflects the quality and suitability of an assay for HTS.Z' > 0.5 for an excellent assay.[8]
Signal-to-Background (S/B) Ratio The ratio of the mean signal of the positive control to the mean signal of the negative control.Generally, S/B > 3 is desirable.
Coefficient of Variation (%CV) A measure of the variability of the data within the positive and negative controls.%CV < 20% is typically acceptable.
DMSO Tolerance The ability of the assay to tolerate the solvent used to dissolve the test compounds.The assay should be stable at the final DMSO concentration used in the screen (typically ≤ 1%).[12][13]
Reagent Stability The stability of the assay reagents under storage and experimental conditions.[14]Reagents should be stable for the duration of the screening experiment.
Data Analysis and Hit Selection
  • Normalization: Raw data from each plate should be normalized to the in-plate controls (positive and negative) to minimize plate-to-plate variability.[3]

  • Hit Identification: A "hit" is a compound that produces a statistically significant effect in the assay. A common method for hit selection is to set a threshold based on a certain number of standard deviations from the mean of the negative controls (e.g., >3 standard deviations).[15]

  • Hit Confirmation: Initial hits from the primary screen must be confirmed through re-testing, often in replicate and at multiple concentrations, to eliminate false positives.[16]

Downstream Analysis: From Hit to Lead

IC₅₀ Determination

For confirmed hits, a dose-response curve is generated by testing the compound over a range of concentrations. The half-maximal inhibitory concentration (IC₅₀) is then calculated, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.[17]

Structure-Activity Relationship (SAR) Studies

SAR studies involve systematically modifying the chemical structure of a hit compound and evaluating the impact of these changes on its biological activity.[18] This process helps to identify the key structural features responsible for the compound's activity and guides the optimization of the lead compound to improve its potency, selectivity, and pharmacokinetic properties.[18] The results of SAR studies are often summarized in tables that highlight the structural modifications and their corresponding activities.

Compound IDR1 GroupR2 GroupIC₅₀ (µM)
Hit-1-H-CH₃5.2
Analog-1a-F-CH₃2.8
Analog-1b-H-CH₂CH₃8.1

Conclusion: A Pathway to Discovery

This document provides a comprehensive framework for the high-throughput screening of tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate against two plausible and high-value enzyme targets, acetylcholinesterase and monoamine oxidase. By following the detailed protocols for assay execution, validation, and data analysis, researchers can confidently and efficiently explore the therapeutic potential of this novel piperidine derivative. The subsequent steps of hit confirmation and SAR-guided lead optimization will be crucial in translating initial findings into tangible progress in the drug discovery pipeline.

References

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  • Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors. ResearchGate. Available at: [Link].

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  • High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. PMC. Available at: [Link].

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link].

  • Hit Picking vs. Hit Selection: What's the Difference?. LabKey. Available at: [Link].

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  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pac Symp Biocomput. Available at: [Link].

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  • Drawing graphs with Graphviz. Graphviz. Available at: [Link].

  • SAR analysis using Molsoft tools. Advent Informatics Pvt Ltd. Available at: [Link].

  • Comparison of Two Methods for Detecting and Correcting Systematic Error in High-throughput Screening Data. ResearchGate. Available at: [Link].

  • SAR Maps: A New SAR Visualization Technique for Medicinal Chemists. ACS Publications. Available at: [Link].

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Sources

Application

Comprehensive Analytical Strategies for tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate

An Application Note from the Senior Scientist's Desk Abstract This document provides a detailed technical guide on the essential analytical methodologies for the characterization, quantification, and purity assessment of...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Senior Scientist's Desk

Abstract

This document provides a detailed technical guide on the essential analytical methodologies for the characterization, quantification, and purity assessment of tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate. As a key intermediate in pharmaceutical synthesis, rigorous analytical control is paramount. This guide moves beyond mere procedural lists, offering in-depth explanations of the causality behind experimental choices. We present field-proven protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each protocol is designed as a self-validating system, incorporating insights for method development, validation, and troubleshooting, tailored for researchers, quality control analysts, and drug development professionals.

Introduction: Understanding the Analyte

Tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate is a heterobifunctional molecule featuring three key structural motifs:

  • A Nicotinoyl Moiety: This pyridinecarbonyl group provides a strong chromophore, making it highly suitable for UV-based detection methods.

  • A Piperidine Ring: A common scaffold in medicinal chemistry, its basic nitrogen can influence chromatographic behavior.

  • A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) protecting group is crucial for synthetic strategies but is thermally labile, a critical consideration for analytical method selection.

The multifaceted nature of this compound necessitates a multi-pronged analytical approach to ensure its identity, purity, and stability are accurately determined. This guide details the complementary use of chromatographic and spectroscopic techniques to build a complete analytical profile.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

Reverse-Phase HPLC (RP-HPLC) is the principal method for determining the purity and concentration of tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate. The technique separates compounds based on their hydrophobicity, which is ideal for this moderately polar molecule.

Expertise & Rationale for Method Design

The choice of a C18 stationary phase is based on its versatility and strong hydrophobic retention of the molecule's carbamate and aromatic components. The mobile phase is a critical component. An acidic modifier, such as formic acid or trifluoroacetic acid (TFA), is essential. The basic nitrogen on the piperidine ring would otherwise interact with residual silanols on the silica backbone of the column, leading to poor peak shape (tailing). The acid protonates the piperidine nitrogen, minimizing these secondary interactions and ensuring a sharp, symmetrical peak. Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency. Detection is set at 262 nm, near the absorbance maximum of the nicotinoyl chromophore, to ensure high sensitivity.[1]

Protocol 1: RP-HPLC Method for Purity Analysis
  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the compound in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute with the same solvent to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic System: Utilize a standard HPLC system equipped with a UV/PDA detector.

  • Injection and Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject 10 µL of the prepared sample and monitor the chromatogram. The purity is typically determined by the area percentage of the main peak relative to all other peaks.

Data Presentation: HPLC Conditions
ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmIndustry standard for robust hydrophobic separations.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier for improved peak shape.[2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient 10% B to 90% B over 20 minEnsures elution of the main analyte and any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.[1]
Detection UV at 262 nmMaximizes sensitivity by targeting the nicotinoyl chromophore's absorbance.[1]
Injection Volume 10 µLA standard volume to avoid column overloading.
Method Validation & Trustworthiness

To ensure the method is reliable, it must be validated according to International Council for Harmonisation (ICH) guidelines.[3][4] This includes:

  • Linearity: Analyzing a series of dilutions (e.g., 0.01 - 0.5 mg/mL) to confirm a linear relationship between concentration and peak area (R² > 0.999).

  • Accuracy & Precision: Performing replicate injections of known concentrations to ensure the measured values are close to the true values and are reproducible (%RSD < 2%).[3]

  • Specificity: Conducting forced degradation studies (acid, base, oxidation, heat, light) to prove that degradation product peaks do not co-elute with the main analyte peak.[1][5]

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in ACN/H2O Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Inject Inject Sample (10 µL) Dilute->Inject Equilibrate Equilibrate Column Equilibrate->Inject Separate Gradient Separation Inject->Separate Detect UV Detection (262 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for HPLC purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification

While HPLC-UV provides quantitative data, LC-MS is the gold standard for structural confirmation. It provides molecular weight information and fragmentation data that acts as a chemical fingerprint.

Expertise & Rationale for Method Design

Electrospray Ionization (ESI) in positive ion mode is the clear choice for this molecule. The two basic nitrogen atoms (on the piperidine and pyridine rings) are readily protonated, leading to a strong signal for the protonated molecule, [M+H]⁺.[6] Tandem mass spectrometry (MS/MS) is used to induce fragmentation. The collision energy is optimized to break the molecule's weakest bonds, which provides structural information. Key expected fragmentations include the loss of the tert-butyl group (as isobutylene), the entire Boc group, or cleavage at the piperidine ring.[6]

Protocol 2: LC-MS/MS Method for Identification
  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 1-10 µg/mL) in the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).

  • LC Separation: Use a rapid LC gradient on a C18 column, as the primary goal is to introduce a clean sample into the mass spectrometer, not necessarily to resolve all impurities.

  • MS Analysis:

    • Perform a full scan (e.g., m/z 100-500) to identify the m/z of the protonated parent ion [M+H]⁺.

    • Perform a product ion scan on the parent ion m/z to generate a fragmentation spectrum.

Data Presentation: LC-MS Parameters & Expected Fragmentation
ParameterRecommended SettingRationale
LC Column C18, 50 mm x 2.1 mm, 1.8 µmShorter column for faster analysis times.
Ionization Source Electrospray Ionization (ESI)Ideal for polar, non-volatile molecules.
Ionization Mode Positive Ion ModeThe basic nitrogens readily accept a proton.[6]
Scan Mode 1 Full Scan (m/z 100-500)To determine the molecular weight ([M+H]⁺).
Scan Mode 2 Product Ion Scan (MS/MS)To generate a structural fingerprint.
Precursor Ion Expected m/z of [M+H]⁺The parent ion selected for fragmentation.
Collision Energy 10-40 eV (Requires optimization)Energy applied to induce fragmentation.

Predicted Molecular Ion: C₁₇H₂₅N₃O₃, Mol. Wt: 319.40 -> [M+H]⁺ = 320.19

Key Predicted Fragments:

m/zIdentityDescription
264.17[M+H - C₄H₈]⁺Loss of isobutylene from the Boc group.
220.16[M+H - C₅H₉O₂]⁺Loss of the entire Boc group.
106.04[C₆H₄NO]⁺Nicotinoyl fragment.
Visualization: LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_data Data Interpretation Prepare Prepare Dilute Sample (1-10 µg/mL) Inject Inject Sample Prepare->Inject Gradient Fast LC Gradient Ionize ESI+ Ionization Gradient->Ionize FullScan Full Scan (Find [M+H]⁺) Ionize->FullScan ProductScan Product Ion Scan (Fragment [M+H]⁺) FullScan->ProductScan ConfirmMW Confirm MW ProductScan->ConfirmMW AnalyzeFrag Analyze Fragments ConfirmMW->AnalyzeFrag Identify Confirm Structure AnalyzeFrag->Identify

Caption: Workflow for LC-MS/MS structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof

NMR spectroscopy provides the most definitive, non-destructive analysis of molecular structure. Both ¹H and ¹³C NMR are essential for the complete characterization of tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate.

Expertise & Rationale for Method Design

The ¹H NMR spectrum of this compound will have several characteristic signals. The most telling is a sharp singlet integrating to 9 protons around 1.4 ppm, which is the hallmark of the chemically equivalent protons of the tert-butyl (Boc) group.[7] The aromatic region will show distinct signals for the four protons of the nicotinoyl ring. The piperidine and methyl-carbamate protons will appear in the aliphatic region, often as complex multiplets due to spin-spin coupling. A simple D₂O shake experiment is invaluable; adding a drop of D₂O to the NMR tube will cause the signal for the carbamate N-H proton to disappear, confirming its assignment.[7]

Protocol 3: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm) if not already present in the solvent.[7]

  • Data Acquisition: Place the tube in the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum.

  • D₂O Shake (Optional): After acquiring the initial ¹H spectrum, add one drop of deuterium oxide (D₂O) to the tube, shake gently, and re-acquire the spectrum to identify the exchangeable N-H proton.[7]

Data Presentation: Expected ¹H NMR Spectral Features (in CDCl₃)
ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegrationKey Feature
Nicotinoyl (aromatic)7.2 - 9.0Multiplets4HConfirms pyridine ring presence.
Carbamate (N-H)4.5 - 5.5 (broad)Broad Singlet1HDisappears after D₂O shake.[7]
Piperidine (ring CH/CH₂)1.2 - 4.5Multiplets9HComplex region, confirms piperidine core.
Carbamate (CH₂)~3.1Multiplet2HAdjacent to carbamate nitrogen.
tert-Butyl (Boc)~1.4Singlet9HUnambiguous signal for the Boc group.[7]
Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample Weigh Sample (5-10 mg) Solvent Dissolve in CDCl3 w/ TMS Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Shim Lock and Shim Tube->Shim H1 Acquire 1H Spectrum Shim->H1 C13 Acquire 13C Spectrum H1->C13 D2O Optional: D2O Shake H1->D2O Process Process Data (FT, Phasing) C13->Process D2O->Process Assign Assign Signals Process->Assign Confirm Confirm Final Structure Assign->Confirm

Caption: Workflow for NMR structural elucidation.

Considerations for Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate by GC-MS is generally not recommended. The compound's molecular weight and polarity are at the edge of suitability for GC, but the primary concern is the thermal lability of the Boc protecting group. In the hot GC injector port (typically >250 °C), the Boc group is likely to decompose, leading to the analysis of a degradation product rather than the intact molecule.[8] While derivatization could make the molecule more amenable to GC analysis, this adds complexity and is unnecessary when superior LC-MS methods are readily available.[8][9]

Conclusion

A robust and reliable analytical characterization of tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate is best achieved through the synergistic use of multiple techniques. RP-HPLC with UV detection serves as the primary tool for routine purity testing and quantification. LC-MS/MS provides indispensable confirmation of molecular weight and structural identity through its characteristic fragmentation pattern. Finally, NMR spectroscopy offers definitive and unambiguous proof of the molecular structure. By integrating these methods, researchers and drug development professionals can ensure the quality, identity, and integrity of this important chemical entity.

References

  • BenchChem. (2025). Interpreting the NMR Spectrum of tert-Butyl (4-hydroxybutan-2-yl)
  • BenchChem. (2025). Derivatization of 1-Piperideine for GC-MS Analysis.
  • BenchChem. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • PubChem. tert-Butyl carbamate. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2018). 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]

  • SIELC Technologies. (2018). Separation of tert-Butyl carbamate on Newcrom R1 HPLC column. [Link]

  • Sutcliffe, O. et al. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). Analytical and Bioanalytical Chemistry. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]

  • A. K. M. Mohiuddin, et al. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. MDPI. [Link]

  • Chemcas. tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate — Chemical Substance Information. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Patel, D. B., et al. (2015). A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. Journal of Chemical and Pharmaceutical Research. [Link]

  • Society of Toxicological and Forensic Chemistry. LC-MS/MS based method for the detection and partial quantification of the major metabolites of 18 synthetic cannabinoids in human urine samples. [Link]

  • Pothuri, V. V., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry. [Link]

  • PubChem. Tert-butyl (piperidin-4-ylmethyl)carbamate. National Center for Biotechnology Information. [Link]

  • NextSDS. tert-Butyl 1-nicotinoylpiperidin-4-ylcarbamate — Chemical Substance Information. [Link]

  • ResearchGate. (2023). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]

  • Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • MDPI. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]

  • ResearchGate. (2018). Development and validation of stability indicating RP-HPLC method for the estimation of cilnidipine in bulk and pharmaceutical dosage form. [Link]

  • Tandel, F., & More, P. (2023). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology. [Link]

  • Adilakshmi, B., et al. (2023). Optimization of Stability-Indicating HPLC Method for Analyzing Process Related Impurities of Penfluridol and Structural Elucidation of Stress Degradation Products by LCMS/MS. Informatics Journals. [Link]

Sources

Method

Application Note: tert-Butyl[(1-nicotinoylpiperidin-4-yl)methyl]carbamate as a Versatile Scaffold in Targeted Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: tert-Butyl[(1-nicotinoylpiperidin-4-yl)methyl]carbamate (CAS: 1286273-25-3) Executive Summary & Structural Rationale In moder...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: tert-Butyl[(1-nicotinoylpiperidin-4-yl)methyl]carbamate (CAS: 1286273-25-3)

Executive Summary & Structural Rationale

In modern medicinal chemistry, the design of targeted therapeutics relies heavily on modular, orthogonally protected building blocks. tert-Butyl[(1-nicotinoylpiperidin-4-yl)methyl]carbamate has emerged as a highly privileged scaffold, particularly in the development of kinase inhibitors, soluble epoxide hydrolase (s-EH) inhibitors, and G-protein coupled receptor (GPCR) ligands.

As a Senior Application Scientist, I emphasize that the utility of this molecule is not coincidental; it is rooted in its highly engineered structural features:

  • The Nicotinoyl Pharmacophore: The pyridine-3-carbonyl group is not merely a structural appendage. The carbonyl oxygen acts as a potent hydrogen bond acceptor, which has been proven to form a critical hydrogen bond with the NH of the kinase backbone in the hinge region[1].

  • The Piperidine Core: This saturated heterocycle provides a rigid, three-dimensional spatial vector. It directs attached pharmacophores into deep binding pockets (e.g., the DFG-out pocket in Type II kinase inhibitors) while significantly improving the aqueous solubility and metabolic stability of the compound compared to flat, fully aromatic linkers.

  • The Boc-Protected Aminomethyl Group: The methyl spacer grants rotational flexibility to the primary amine, allowing it to adopt optimal geometries for subsequent functionalization. The tert-butyloxycarbonyl (Boc) group ensures orthogonal stability during upstream synthetic steps, enabling late-stage diversification.

Key Applications in Medicinal Chemistry

Type II Kinase Inhibitors (ABL/c-KIT)

The nicotinoylpiperidine scaffold was instrumental in the discovery of CHMFL-ABL/KIT-155, a highly potent Type II dual kinase inhibitor. By utilizing the nicotinoyl carbonyl oxygen to form a unique hydrogen bond within the kinase hinge region, researchers successfully overcame resistance mutations in Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GISTs)[1].

Soluble Epoxide Hydrolase (s-EH) Inhibitors

Derivatives of the nicotinoylpiperidine scaffold have been synthesized as potent s-EH inhibitors (e.g., AR9276 analogs). By forming a urea linkage at the deprotected amine, these compounds prevent the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs). This mechanism has been shown to effectively attenuate atherosclerosis and abdominal aortic aneurysm formation[2].

GPCR Ligands (GPR119 Agonists)

Amidation of the deprotected scaffold with functionalized benzoic acids yields ligands that activate GPR119. These agonists enhance glucose tolerance and represent a promising oral treatment modality for Type 2 Diabetes mellitus[3].

Quantitative Data Summary

The table below summarizes the structure-activity relationships (SAR) and target applications derived from functionalizing the primary amine of the nicotinoylpiperidine scaffold.

Derivative LinkageReagent UsedPrimary TargetTherapeutic IndicationKey Mechanistic Feature
Amide Substituted Benzoic AcidsBCR-ABL / c-KITCML / GISTs (Oncology)Hinge-binding via nicotinoyl carbonyl[1]
Urea Aryl Isocyanatess-EH EnzymeAtherosclerosis (CVD)Mimics transition state of EET hydrolysis[2]
Amide 4-Nitrobenzoic AcidGPR119Type 2 DiabetesAllosteric receptor activation[3]

Experimental Workflows & Protocols

The following protocols detail the late-stage diversification of the scaffold. Every protocol is designed as a self-validating system , ensuring that causality and quality control are embedded into the workflow.

Protocol 1: Boc Deprotection to Yield the Active Primary Amine

Causality: The acid-labile Boc group is cleaved using Trifluoroacetic acid (TFA). The reaction is driven to completion by the irreversible release of carbon dioxide and isobutylene gases, exposing the nucleophilic primary amine for subsequent coupling.

  • Preparation: Dissolve tert-butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Acid Addition: Cool the solution to 0 °C. Add TFA dropwise (10.0 eq).

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Concentrate the mixture in vacuo to remove excess TFA. Redissolve in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is pH > 8 (critical to yield the free base, not the TFA salt). Extract, dry over anhydrous Na₂SO₄, and concentrate.

  • Self-Validation & QC:

    • TLC: Spot the product on a silica plate and stain with Ninhydrin. A color change to deep purple/blue confirms the presence of the free primary amine.

    • LC-MS: Confirm the disappearance of the starting material and the appearance of the product mass ([M+H]⁺ = 220.1 m/z).

Protocol 2: Amide Coupling (Synthesis of Kinase/GPCR Ligands)

Causality: HATU is utilized as the coupling reagent because it rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester with the carboxylic acid, preventing epimerization and driving high yields. DIPEA acts as a non-nucleophilic base to neutralize the system without competing for the electrophile.

  • Activation: In a dry flask, dissolve the target carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add the deprotected (1-nicotinoylpiperidin-4-yl)methanamine (1.0 eq) from Protocol 1 to the mixture. Stir at room temperature for 4–6 hours.

  • Workup: Quench with water and extract with Ethyl Acetate (3x). Wash the organic layer with 5% LiCl (to remove DMF), brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation & QC:

    • LC-MS: Monitor the reaction via LC-MS. The reaction is complete when the m/z 220.1 peak is entirely consumed.

    • UV-Vis: The product will exhibit strong UV absorbance at 254 nm due to the preserved nicotinoyl chromophore.

Protocol 3: Urea Formation (Synthesis of s-EH Inhibitors)

Causality: Isocyanates are highly electrophilic at the central carbon. The unhindered primary amine of the scaffold readily undergoes nucleophilic addition across the C=N bond of the isocyanate to form a stable urea linkage without the need for coupling reagents.

  • Preparation: Dissolve the deprotected amine (1.0 eq) and Triethylamine (TEA, 1.5 eq) in anhydrous DCM (0.1 M) at 0 °C.

  • Addition: Slowly add the desired aryl isocyanate (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Workup: Wash the reaction mixture with 0.1 M HCl, followed by saturated NaHCO₃ and brine. Dry and concentrate.

  • Self-Validation & QC:

    • FT-IR Spectroscopy: The successful formation of the urea is validated by the appearance of a strong, characteristic urea carbonyl stretch at ~1650 cm⁻¹ and an N-H stretch at ~3300 cm⁻¹.

Visualizations

Synthetic Diversification Workflow

SyntheticWorkflow SM tert-Butyl[(1-nicotinoylpiperidin-4-yl)methyl]carbamate (Boc-Protected Scaffold) Deprotect TFA / DCM (Acidic Cleavage) SM->Deprotect Amine (1-Nicotinoylpiperidin-4-yl)methanamine (Reactive Primary Amine) Deprotect->Amine AmideRxn R-COOH, HATU, DIPEA (Amidation) Amine->AmideRxn UreaRxn R-NCO, TEA, DCM (Urea Formation) Amine->UreaRxn Kinase Type II Kinase Inhibitors (e.g., ABL/c-KIT Ligands) AmideRxn->Kinase sEH s-EH Inhibitors (Cardiovascular Agents) UreaRxn->sEH

Fig 1: Synthetic workflow detailing the orthogonal deprotection and late-stage functionalization.

Mechanism of Action: Kinase Pathway Blockade

Mechanism Drug Nicotinoylpiperidine Derivative (e.g., CHMFL-ABL/KIT-155) Target Mutant BCR-ABL / c-KIT (Hinge Region Binding) Drug->Target Inhibits Apoptosis Cell Cycle Arrest & Apoptosis Drug->Apoptosis Induces PI3K PI3K / AKT Pathway Target->PI3K MAPK RAS / MAPK Pathway Target->MAPK STAT STAT5 Pathway Target->STAT Proliferation Tumor Proliferation (CML / GISTs) PI3K->Proliferation Blocked MAPK->Proliferation Blocked STAT->Proliferation Blocked

Fig 2: Mechanism of action for nicotinoylpiperidine-derived Type II kinase inhibitors.

References

  • Wang, Q., et al. (2017). "Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding." Journal of Medicinal Chemistry, 60(1), 273-289. URL: [Link]

  • Zhang, L.-N., et al. (2009). "Inhibition of Soluble Epoxide Hydrolase Attenuated Atherosclerosis, Abdominal Aortic Aneurysm Formation, and Dyslipidemia." Arteriosclerosis, Thrombosis, and Vascular Biology, 29(9), 1265-1270. URL: [Link]

  • Jain, G., & Kawathekar, N. (2025). "N-(1-nicotinoylpiperidin-4-yl)-4-nitrobenzamide derivatives as GPR119 agonists." Research Journal of Pharmacy and Technology, 18(1). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate Synthesis

Welcome to the technical support guide for the synthesis of tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate. This document is designed for researchers, medicinal chemists, and process development scientists.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, actionable insights into optimizing the critical amide coupling step, addressing common challenges, and ensuring the synthesis is robust, reproducible, and high-yielding. We will move beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes.

Synthesis Overview: The Amide Coupling Reaction

The synthesis of the target compound is primarily achieved through an amide bond formation between nicotinic acid (the carboxylic acid component) and tert-butyl [(piperidin-4-yl)methyl]carbamate (the amine component). This reaction is a cornerstone of medicinal chemistry and requires careful selection of coupling reagents, bases, and solvents to proceed efficiently.[1]

The general transformation is illustrated below:

Caption: General reaction scheme for amide coupling.

Troubleshooting the Amide Coupling Reaction (FAQs)

This section addresses the most common issues encountered during the synthesis. Each answer provides a mechanistic explanation and a clear path to resolution.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yield in amide coupling is a multifaceted problem often stemming from four key areas: the coupling reagent, the base, reaction conditions, or the starting materials themselves.

  • Inadequate Carboxylic Acid Activation: The first step of the reaction is the activation of nicotinic acid's carboxyl group to form a highly reactive intermediate.[2] If this activation is inefficient, the subsequent reaction with the amine will be slow and incomplete.

    • Insight: Standard carbodiimide reagents like EDC, when used alone, can be sluggish. Their effectiveness is dramatically increased by additives like HOBt or HOAt, which form more reactive activated esters and suppress side reactions.[3] For challenging couplings, more potent uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often superior.[1][4] HATU directly generates a highly reactive OAt-active ester, leading to faster kinetics and higher conversion rates.[4]

    • Recommendation: If using EDC, ensure an equimolar amount of an additive (e.g., HOBt) is included. If yields remain low, switch to HATU. A comparison of common coupling reagents is summarized below.

Coupling ReagentBase Typically UsedKey AdvantagesPotential Issues
EDC/HOBt DIPEA, NMMCost-effective, common.[5]Can be slow, risk of side reactions.
HATU DIPEA, CollidineHigh reactivity, fast kinetics, low racemization.[1][4]Higher cost, potential for guanidinylation side reaction if not used correctly.[4]
PyBOP DIPEAGood for solid-phase, non-toxic byproducts compared to BOP.[2]Can be less effective for sterically hindered substrates.
  • Incorrect Choice or Stoichiometry of Base: A base is required to deprotonate the carboxylic acid, generating the carboxylate anion needed to attack the coupling reagent, and to neutralize the acid byproduct formed during the reaction.[4]

    • Insight: The ideal base should be a strong proton scavenger but a poor nucleophile to avoid competing with the desired amine.[6][7] N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base, is an excellent choice due to its significant steric hindrance.[6][7] Using a less hindered base like triethylamine (TEA) can sometimes lead to unwanted side reactions. The amount of base is also critical; typically 2-3 equivalents are needed—one to neutralize the amine salt (if applicable) and 1-2 to facilitate the coupling.

    • Recommendation: Use DIPEA as the base. Start with 2.5 equivalents relative to the limiting reagent and ensure your amine starting material is the free base. If you are starting with an HCl salt of the amine, you will need an additional equivalent of base.

  • Suboptimal Reaction Conditions: Temperature and solvent play a crucial role.

    • Insight: Most amide couplings are run at room temperature.[8] Elevated temperatures can accelerate the reaction but may also increase the rate of side reactions or decomposition of the activated intermediate. The solvent must fully dissolve all reactants. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices. DMF is particularly good for dissolving polar starting materials.

    • Recommendation: Begin the reaction at 0 °C, add the coupling reagent, and then allow the mixture to warm to room temperature and stir overnight.[9] Ensure all starting materials are fully dissolved. If solubility is an issue, switch from DCM to DMF.

Q2: I'm observing an unknown impurity in my LC-MS analysis. What could it be?

A2: The most common impurity in HATU-mediated couplings is a guanidinylation byproduct.

  • Insight: This occurs when the amine nucleophile attacks the HATU reagent itself instead of the activated carboxylic acid.[4] This forms a stable, capped guanidinium group on the piperidine nitrogen, which cannot react further. This side reaction is more likely if:

    • The activation of nicotinic acid is slow.

    • There is a large excess of HATU present after the carboxylic acid has been consumed.

    • The amine is particularly reactive or unhindered.

  • Recommendation: The order of addition is critical to prevent this. Always pre-activate the carboxylic acid. This means mixing the nicotinic acid, base (DIPEA), and HATU in the solvent for a short period (5-15 minutes) before adding the amine component.[4] This ensures the highly reactive activated ester is formed first, minimizing the concentration of free HATU available to react with your primary amine.

Q3: The reaction starts but seems to stall before reaching completion, even after 24 hours. What should I investigate?

A3: A stalling reaction often points to issues with reagent stability or reaction environment.

  • Insight: Moisture is a significant enemy of amide coupling reactions. Water can hydrolyze the activated ester intermediate back to the carboxylic acid, effectively quenching the reaction. Coupling reagents, especially uronium salts like HATU, can also be sensitive to moisture.

  • Recommendation:

    • Dry Your Reagents & Solvents: Use anhydrous solvents. If your solvent is from a previously opened bottle, consider using a fresh one or drying it over molecular sieves. Ensure your nicotinic acid and amine starting materials are dry.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction vessel.[10]

Purification and Analysis (FAQs)

Q1: What is the most effective method for purifying the final product?

A1: For tert-Butyl carbamate derivatives, silica gel column chromatography is the most reliable purification method.[11][12]

  • Insight: The Boc-protecting group imparts significant non-polar character to the molecule, making it well-suited for normal-phase chromatography. The polarity difference between the product, unreacted nicotinic acid (very polar), and any non-polar byproducts is usually large enough for effective separation.

  • Recommendation:

    • Work-up: After the reaction is complete, quench with water or a saturated sodium bicarbonate solution. Extract the product into an organic solvent like Ethyl Acetate (EtOAc) or DCM. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it in vacuo.

    • Chromatography: Use a silica gel column. A good starting point for the eluent system is a gradient of Ethyl Acetate in Hexanes (or Petroleum Ether).[11][12] For example, start with 20% EtOAc/Hexanes and gradually increase the polarity to 50-70% EtOAc/Hexanes. Monitor the fractions by Thin Layer Chromatography (TLC).

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.

  • ¹H NMR: This will confirm the structure. Look for characteristic peaks: the singlet around 1.4 ppm for the nine tert-butyl protons, signals for the piperidine ring protons, and the distinct aromatic protons from the nicotinoyl group.

  • LC-MS: This will confirm the molecular weight and assess purity. The expected mass for the [M+H]⁺ ion should be observed. The purity can be determined by the peak area percentage in the chromatogram. A purity of >95% is typically desired for subsequent applications.[11]

Optimized Experimental Protocol

This protocol incorporates the troubleshooting insights discussed above for a robust and high-yielding synthesis.

Materials:

  • Nicotinic Acid (1.0 eq)

  • tert-Butyl [(piperidin-4-yl)methyl]carbamate (1.05 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottomed flask under an inert atmosphere (N₂), add nicotinic acid (1.0 eq) and anhydrous DCM (or DMF) to make an approximately 0.1 M solution.

  • Add DIPEA (2.5 eq) to the suspension and stir for 5 minutes.

  • Add HATU (1.1 eq) in one portion. Stir the mixture at room temperature for 15 minutes. This is the pre-activation step.

  • In a separate flask, dissolve tert-butyl [(piperidin-4-yl)methyl]carbamate (1.05 eq) in a small amount of anhydrous DCM.

  • Add the amine solution dropwise to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product.

Troubleshooting Workflow

Use this flowchart to diagnose and solve common issues during the synthesis.

G start Reaction Start: Low Yield or Stalled Reaction check_reagents 1. Check Reagents & Conditions start->check_reagents q_moisture Are solvents anhydrous? Is reaction under N2? check_reagents->q_moisture check_coupling 2. Evaluate Coupling System q_reagent What is the coupling reagent? check_coupling->q_reagent check_workup 3. Analyze Side Products q_addition Was pre-activation performed? check_workup->q_addition a_moisture_no Dry solvents. Use inert atmosphere. q_moisture->a_moisture_no No q_base Is base DIPEA? Is stoichiometry correct (2-3 eq)? q_moisture->q_base Yes a_moisture_no->check_coupling q_base->check_coupling Yes a_base_no Switch to DIPEA. Adjust equivalents. q_base->a_base_no No a_base_no->check_coupling reagent_edc Using EDC/HOBt q_reagent->reagent_edc reagent_hatu Using HATU q_reagent->reagent_hatu a_reagent_edc Consider switching to HATU for higher reactivity. reagent_edc->a_reagent_edc reagent_hatu->check_workup success High Yield Achieved a_reagent_edc->success a_addition_no Implement pre-activation: (Acid + Base + HATU) first, then add amine. q_addition->a_addition_no No q_impurity Impurity detected by LC-MS? q_addition->q_impurity Yes a_addition_no->success a_impurity_yes Check mass for +98 Da shift. Suspect guanidinylation. Reinforce pre-activation step. q_impurity->a_impurity_yes Yes q_impurity->success No a_impurity_yes->success

Caption: A decision tree for troubleshooting the amide coupling.

References

  • BenchChem (2025). Application Notes and Protocols for the Purification of tert-Butyl (4-hydroxybutan-2-yl)
  • BenchChem (2025). Application Notes and Protocols for the Purification of tert-Butyl (2-(benzylamino)ethyl)
  • Wikipedia. N,N-Diisopropylethylamine. [Link]

  • BenchChem (2025). Technical Support Center: Peptide Coupling Troubleshooting.
  • ACS Publications (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. [Link]

  • Wu, M., et al. (2022). DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. Royal Society of Chemistry. [Link]

  • Growing Science (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • PMC (2015). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • Chemtips (2024). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. [Link]

  • ResearchGate (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Peptides.co (2024). Optimizing Peptide Coupling: Key Techniques. [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • PMC (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Google Patents.
  • ACS Publications (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. [Link]

  • ACS Publications (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Royal Society of Chemistry (2024). A safe and sustainable continuous synthesis of Remifentanil. [Link]

  • Royal Society of Chemistry (2015). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. [Link]

  • ResearchGate (2017). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. [Link]

  • Google Patents.
  • Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

  • PMC (2019). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting tert-Butyl[(1-nicotinoylpiperidin-4-yl)methyl]carbamate Solubility

Welcome to the Technical Support Center. As researchers transition from chemical synthesis to in vitro biological evaluation, handling highly lipophilic building blocks like tert-Butyl[(1-nicotinoylpiperidin-4-yl)methyl]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers transition from chemical synthesis to in vitro biological evaluation, handling highly lipophilic building blocks like tert-Butyl[(1-nicotinoylpiperidin-4-yl)methyl]carbamate often presents significant formulation challenges. This guide is designed to help you understand the physicochemical properties of this compound, troubleshoot aqueous precipitation, and implement robust, self-validating protocols for assay preparation.

Quantitative Solubility Profile

The solubility of this compound is heavily dictated by the bulky, nonpolar tert-butyloxycarbonyl (Boc) group and the uncharged nicotinamide core.

SolventExpected SolubilityApplication / Recommendation
DMSO (Anhydrous) > 50 mMPrimary solvent for long-term stock storage (-20°C).
DMF > 50 mMAlternative polar aprotic solvent for chemical synthesis.
Methanol / Ethanol 10 - 20 mMUseful for intermediate dilutions or co-solvent mixtures.
Aqueous Buffer (pH 7.4) < 0.1 mMHighly prone to precipitation; requires formulation agents.
Aqueous Buffer (pH < 3.0) 1 - 5 mMPyridine protonation increases solubility, but may not be physiologically relevant.
Troubleshooting Workflow

Workflow A tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate B Prepare Stock (10-50 mM in 100% DMSO) A->B C Dilute into Aqueous Buffer (e.g., PBS pH 7.4) B->C D Visual/Nephelometric Check Precipitation Detected? C->D E Proceed with Assay (DMSO ≤ 1%) D->E No F Solubility Mitigation Strategies D->F Yes G Add Co-solvents (PEG400, EtOH) F->G H Add Surfactants (Tween-20, Pluronic) F->H I Complexation (HP-β-CD) F->I J Chemical Modification (Boc Deprotection) F->J G->C H->C I->C

Figure 1: Decision tree and troubleshooting workflow for resolving aqueous solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why does my compound form a cloudy suspension immediately upon dilution from DMSO into PBS (pH 7.4)? A1: This is a classic "solvent crash" phenomenon driven by the compound's structural lipophilicity[1]. The molecule contains a bulky, nonpolar tert-butyloxycarbonyl (Boc) protecting group and an uncharged amide-linked piperidine core[2]. At pH 7.4, the pyridine nitrogen (pKa ~3.5) is unprotonated, leaving the molecule completely neutral. When the DMSO stock is introduced into an aqueous environment, the hydrophobic effect drives the nonpolar Boc groups to aggregate, rapidly exceeding the compound's kinetic solubility threshold and causing precipitation[3].

Q2: What is the best way to prepare a stable stock solution without degrading the compound? A2: Use anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO). The polar carbamate and amide moieties act as hydrogen bond acceptors, interacting favorably with polar aprotic solvents like DMSO. Mechanistic Insight: Water absorption by hygroscopic DMSO over time lowers the dielectric constant of the solvent. This leads to premature precipitation of the stock during storage. Always aliquot your stock solutions and store them at -20°C in desiccated containers to maintain solvent integrity.

Q3: I need to test this compound in an in vitro cell assay at 100 µM, but it keeps precipitating. How can I keep it in solution? A3: If chemical deprotection is not an option (i.e., the intact Boc group is required for your specific assay), you must use formulation strategies to artificially elevate the kinetic solubility:

  • Cyclodextrin Complexation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 5-10% (w/v) can physically encapsulate the bulky, hydrophobic tert-butyl group, shielding it from the aqueous environment.

  • Surfactants: Adding 0.05% Tween-20 or Pluronic F-68 can lower the surface tension, prevent nucleation, and prolong the supersaturated state of the compound[3].

  • Co-solvents: Pre-dilute the DMSO stock 1:10 in PEG400 or Ethanol before the final dilution into the aqueous buffer.

Q4: I am using this compound as a synthetic building block. How can I permanently resolve the aqueous solubility issue for downstream physiological assays? A4: The most effective method is to remove the Boc protecting group. Cleaving the tert-butyl carbamate yields the free primary amine, (1-nicotinoylpiperidin-4-yl)methanamine. Primary amines typically have a pKa of ~9.5-10.0, meaning the molecule will be fully protonated (positively charged) at physiological pH (7.4). This single positive charge drastically increases its thermodynamic aqueous solubility, behaving similarly to highly soluble nicotinamide derivatives[4].

Standardized Methodologies
Protocol 1: Kinetic Solubility Assessment via Nephelometry

Purpose: To quantitatively determine the maximum concentration of the compound that remains in solution before precipitation occurs[1].

Self-Validating System: This protocol uses a nephelometer to measure light scattering. To validate the assay, include a positive control (a known highly insoluble compound like Amiodarone) and a negative control (a highly soluble compound like Niacinamide[4]). If the nephelometer detects scattering in the negative control, your buffer contains particulate contaminants and must be filtered (0.22 µm) before use.

Step-by-Step Procedure:

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM.

  • Serial Dilution: Create a 2-fold serial dilution of the stock in 100% DMSO (e.g., 10 mM down to 0.078 mM).

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a 96-well clear-bottom microplate. (Final DMSO concentration is strictly maintained at 1%).

  • Incubation: Seal the plate and incubate for 2 hours at room temperature to allow for equilibrium of the supersaturated state[3].

  • Measurement: Read the plate using a nephelometer. The kinetic solubility limit is defined as the highest concentration where the light scattering signal is statistically indistinguishable from the blank (1% DMSO in PBS).

Protocol 2: Boc-Deprotection for Enhanced Solubility (TFA Method)

Purpose: To chemically remove the lipophilic Boc group, yielding a highly water-soluble primary amine[2].

Self-Validating System: To ensure complete deprotection, spot the reaction mixture on a TLC plate alongside the starting material. The starting material will migrate rapidly in 10% MeOH/DCM, whereas the fully deprotected primary amine will remain at the baseline due to strong interactions with the silica. LC-MS validation will show a mass shift of -100 Da (loss of the Boc group).

Step-by-Step Procedure:

  • Dissolution: Dissolve 100 mg of tert-Butyl[(1-nicotinoylpiperidin-4-yl)methyl]carbamate in 2 mL of anhydrous Dichloromethane (DCM) in a round-bottom flask.

  • Acid Addition: Cool the flask to 0°C using an ice bath. Slowly add 2 mL of Trifluoroacetic Acid (TFA) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 1-2 hours. Causality: The strong acid protonates the carbamate oxygen, triggering the expulsion of a stable tert-butyl cation (which eliminates to isobutylene gas) and subsequent decarboxylation (CO2 gas evolution)[2].

  • Concentration: Remove the volatiles under reduced pressure. Co-evaporate with toluene (3 x 5 mL) to remove residual TFA.

  • Precipitation: Triturate the resulting oil with cold diethyl ether (10 mL) to precipitate the TFA salt of the free amine.

  • Isolation: Centrifuge the suspension, decant the ether, and dry the highly water-soluble pellet under high vacuum for 12 hours.

References
  • ACS Publications. "Solid–Liquid Phase Equilibrium of Nicotinamide in Different Pure Solvents: Measurements and Thermodynamic Modeling". Available at: [Link]

  • ResearchGate. "In Vitro Solubility Assays in Drug Discovery". Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Comparison Guide: tert-Butyl[(1-nicotinoylpiperidin-4-yl)methyl]carbamate vs. Alternative Nicotinoylpiperidine Scaffolds

As drug discovery programs increasingly target complex protein environments—ranging from deep catalytic pockets in epigenetic enzymes to rigid kinase hinge regions—the selection of precise chemical building blocks become...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex protein environments—ranging from deep catalytic pockets in epigenetic enzymes to rigid kinase hinge regions—the selection of precise chemical building blocks becomes paramount. The nicotinoylpiperidine scaffold is a privileged structure in medicinal chemistry, offering a unique combination of polarity, hydrogen-bond accepting capability, and metabolic stability.

This guide objectively evaluates the performance, reactivity, and structural utility of tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate against alternative derivatives, providing researchers with actionable, data-backed insights for rational drug design.

Structural Rationale & Mechanistic Utility

The architectural nuance of a building block dictates its trajectory in lead optimization. The title compound, tert-Butyl[(1-nicotinoylpiperidin-4-yl)methyl]carbamate, features a one-carbon ( sp3 ) spacer between the piperidine ring and the protected amine. This seemingly minor structural feature profoundly alters the molecule's conformational flexibility and spatial geometry compared to direct amine or carboxylic acid substitutions.

The Role of the Methylene Spacer

In the development of Histone Deacetylase 6 (HDAC6) inhibitors for conditions like Idiopathic Pulmonary Fibrosis (IPF), the inhibitor must navigate a narrow, hydrophobic channel to reach the catalytic zinc ion [2]. The inclusion of the methylamine spacer provides an additional ~1.5 Å of extension and rotational freedom. This flexibility allows the zinc-binding group (ZBG) to optimally chelate the Zn2+ ion while the rigid nicotinoyl "cap" interacts with surface residues.

Conversely, when targeting Type II Tyrosine Kinases (e.g., ABL/c-KIT), excessive flexibility incurs an entropic penalty. In such cases, rigid alternatives like 1-nicotinoylpiperidine-4-carboxylic acid or direct ether linkages are preferred to lock the molecule into the DFG-out conformation, utilizing the nicotinoyl carbonyl as a critical hinge-binding hydrogen bond acceptor [3].

Pharmacophore Cap Surface Recognition Cap (Nicotinoyl Group) Linker Flexible Linker (Piperidine + Methyl spacer) Cap->Linker Covalent Bond ZBG Zinc Binding Group (ZBG) (Hydroxamic Acid) Linker->ZBG Covalent Bond Target HDAC6 Catalytic Pocket (Zn2+ Ion) ZBG->Target Chelation

Fig 1: Pharmacophore model of HDAC6 inhibitors utilizing the flexible methyl spacer scaffold.

Quantitative Performance & Scaffold Comparison

To optimize synthetic routing and target affinity, chemists must weigh the steric and electronic properties of the chosen derivative. The table below summarizes the comparative performance of three primary nicotinoylpiperidine scaffolds based on recent literature[1][2][3].

Scaffold DerivativeLinker GeometryConformational FlexibilityPrimary Therapeutic ApplicationsSynthetic AdvantageTypical Target Affinity
tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate sp3 (-CH2-NH-Boc)High (Rotatable spacer)HDAC6 Inhibitors [2], VAChT Ligands [1]Minimizes steric hindrance during reductive amination; orthogonal deprotection.High (IC50 < 50 nM for HDAC6)
tert-Butyl (1-nicotinoylpiperidin-4-yl)carbamate Direct (-NH-Boc)Moderate (Ring constrained)GPCR Ligands, Rigid spacer requirementsHigh structural rigidity; predictable vector projection.Moderate to High
1-Nicotinoylpiperidine-4-carboxylic acid sp2 Carbonyl (-COOH)Low to ModerateType II Kinase Inhibitors (ABL/KIT) [3]Direct amide coupling; forms strong directional hydrogen bonds.High (IC50 < 80 nM for ABL/KIT)

Experimental Workflow: Self-Validating Synthetic Protocol

The following protocol details the orthogonal deprotection and subsequent functionalization of tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate via reductive amination.

Expertise Note: The causality behind this specific reagent selection is critical. We utilize Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) rather than Sodium Borohydride ( NaBH4​ ). NaBH(OAc)3​ is a mild reducing agent that selectively reduces the protonated iminium ion intermediate without prematurely reducing the unreacted target aldehyde, thereby preventing the accumulation of primary alcohol side products and maximizing the yield of the secondary amine.

Step-by-Step Methodology

Step 1: Orthogonal Boc Deprotection

  • Preparation: Dissolve 1.0 eq of tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Acidic Cleavage: Cool the reaction flask to 0 °C. Dropwise, add Trifluoroacetic Acid (TFA) to achieve a 20% v/v TFA/DCM solution.

    • Causality: The non-polar DCM stabilizes the forming tert-butyl carbocation, while the low temperature prevents unwanted side reactions with the basic pyridine nitrogen.

  • Validation: Stir for 2 hours at room temperature. Monitor via LC-MS. The disappearance of the starting material mass ( [M+H]+ ) and the appearance of the free amine mass minus the Boc group confirms completion.

  • Workup: Concentrate under reduced pressure. Redissolve in DCM and wash with saturated aqueous NaHCO3​ until the aqueous layer reaches pH 8. Extract, dry over anhydrous Na2​SO4​ , and concentrate to yield the free amine intermediate.

Step 2: Reductive Amination

  • Imine Formation: Dissolve the free amine (1.0 eq) and the target aldehyde (1.1 eq) in 1,2-Dichloroethane (DCE) (0.1 M).

    • Causality: DCE is preferred over DCM due to its higher boiling point and superior solubilization of polar intermediates.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) portion-wise. Stir at room temperature for 12-16 hours under an inert argon atmosphere.

  • Quenching & Validation: Quench the reaction with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (EtOAc). Perform TLC (DCM:MeOH 9:1); the product should appear as a distinct, UV-active spot with a lower Rf than the starting aldehyde.

  • Purification: Purify via flash column chromatography to isolate the functionalized nicotinoylpiperidine derivative.

Workflow A tert-Butyl[(1-nicotinoylpiperidin -4-yl)methyl]carbamate B TFA/DCM (Boc Deprotection) A->B Acidic Cleavage C Free Amine Intermediate B->C High Yield (>95%) D Reductive Amination (NaBH(OAc)3 / DCE) C->D Pathway A E Amide Coupling (HATU / DIPEA) C->E Pathway B F HDAC6 / VAChT Scaffold D->F G Kinase Inhibitor Scaffold E->G

Fig 2: Synthetic divergence of the free amine intermediate into distinct therapeutic scaffolds.

Conclusion

The selection between tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate and its rigid counterparts hinges entirely on the spatial requirements of the target protein's binding pocket. For targets requiring deep pocket penetration and conformational adaptability (such as HDAC6 and VAChT), the methylene-spaced carbamate is demonstrably superior. For surface-level hinge binding in kinases, direct functionalization or carboxylic acid derivatives provide the necessary rigidity to maintain high ligand efficiency.

References

  • Heteroaromatic and Aniline Derivatives of Piperidines As Potent Ligands for Vesicular Acetylcholine Transporter | Journal of Medicinal Chemistry. 1

  • Harnessing the Role of HDAC6 in Idiopathic Pulmonary Fibrosis: Design, Synthesis, Structural Analysis, and Biological Evaluation of Potent Inhibitors | Journal of Medicinal Chemistry. 2

  • Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding | Journal of Medicinal Chemistry. 3

Sources

Comparative

Biological activity comparison of tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate analogs

Biological Activity Comparison Guide: Analogs of tert-Butyl[(1-nicotinoylpiperidin-4-yl)methyl]carbamate As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the selection and functiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Comparison Guide: Analogs of tert-Butyl[(1-nicotinoylpiperidin-4-yl)methyl]carbamate

As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the selection and functionalization of privileged scaffolds. The compound tert-butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate is a highly versatile, Boc-protected building block. While this specific molecule is biologically inactive due to the bulky protecting group, its deprotected and derivatized analogs exhibit profound, divergent biological activities.

By utilizing the core 1-nicotinoylpiperidin-4-yl pharmacophore, researchers can synthesize potent inhibitors across three distinct therapeutic classes: Soluble Epoxide Hydrolase (sEH) inhibitors, Type II Kinase inhibitors, and Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors. This guide objectively compares the biological performance of these analog classes and provides self-validating experimental workflows for their synthesis and evaluation.

Target Class Comparison & Biological Efficacy

The structural genius of the 1-nicotinoylpiperidin-4-yl scaffold lies in its dual functionality. The nicotinoyl group can act as a substrate mimic or a kinase hinge-binder, while the piperidine ring provides a solvent-exposed, lipophilic linker that improves metabolic stability.

Quantitative Data Summary
Analog ClassRepresentative MotifPrimary TargetIC₅₀ RangeCellular / In Vivo Efficacy
Urea Derivatives AR9276-like UreasSoluble Epoxide Hydrolase (sEH)1.6 – 10 nMAttenuates atherosclerosis; lowers blood pressure
Amide Derivatives CHMFL-ABL/KIT-155 HomologsABL / c-KIT Kinases (Type II)40 – 80 nMInduces apoptosis in BCR-ABL driven leukemia cells
Diverse Amides CB-30865 AnalogsNAMPT< 5 nMDepletes NAD+; potent anti-tumor cytotoxicity

Mechanistic Insights & Causality

To understand why a single scaffold can target such diverse enzymes, we must analyze the structure-activity relationship (SAR) causality for each analog class:

  • sEH Inhibitors (Urea Analogs): Soluble epoxide hydrolase degrades cardioprotective epoxyeicosatrienoic acids (EETs) into less active diols. Converting the scaffold's methylamine into a urea creates a strong hydrogen-bond donor/acceptor network with the catalytic residues (Tyr383, Tyr466, Asp335) of sEH. The nicotinoyl-piperidine acts as a bulky tail that occupies the hydrophobic pocket, significantly improving oral bioavailability compared to older adamantyl-based inhibitors[1].

  • Type II Kinase Inhibitors (Amide Analogs): In dual ABL/c-KIT inhibitors, the compound binds to the inactive "DFG-out" conformation of the kinase. The nicotinoyl moiety is not merely a spacer; it acts as a critical hinge-binding motif, forming a unique hydrogen bond with the kinase backbone (NH and carbonyl oxygen), while the piperidine extends into the solvent channel to enhance solubility[2].

  • NAMPT Inhibitors: NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway. The nicotinoyl group of the scaffold directly mimics nicotinamide (the natural substrate), competitively blocking the active site. The derivatized methylamine tail projects outward, preventing the enzyme from undergoing the necessary conformational closure to catalyze NAD+ biosynthesis[3].

Pathway Visualizations

Synthesis Boc tert-Butyl[(1-nicotinoylpiperidin-4-yl)methyl]carbamate (Inactive Scaffold) Deprotect Acidic Deprotection (TFA/DCM) Boc->Deprotect Amine (1-nicotinoylpiperidin-4-yl)methanamine (Reactive Intermediate) Deprotect->Amine sEH Urea Formation sEH Inhibitors Amine->sEH Isocyanates Kinase Amide Coupling Type II Kinase Inhibitors Amine->Kinase Activated Acids NAMPT Amide/Urea Formation NAMPT Inhibitors Amine->NAMPT Electrophiles

Divergent synthetic workflow from the Boc-protected scaffold to active inhibitors.

sEH AA Arachidonic Acid EET EETs (Cardioprotective) AA->EET CYP450 DHET DHETs (Less Active) EET->DHET Hydrolysis sEH_Enz sEH Enzyme sEH_Enz->EET Urea Urea Analogs Urea->sEH_Enz Active Site Binding

Preservation of cardioprotective EETs via sEH inhibition by urea analogs.

NAMPT NAM Nicotinamide NMN NMN NAM->NMN PRPP NAD NAD+ NMN->NAD NMNAT Enzyme NAMPT Enzyme Enzyme->NAM Inhibitor Nicotinoyl Analogs Inhibitor->Enzyme Competitive Blockade

Mechanism of NAD+ depletion via competitive NAMPT inhibition by nicotinoyl analogs.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems.

Protocol A: Scaffold Deprotection & Functionalization

Objective: Convert the inactive Boc-protected scaffold into a biologically active urea analog.

  • Acidic Cleavage: Dissolve tert-butyl[(1-nicotinoylpiperidin-4-yl)methyl]carbamate in a 1:4 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) at 0 °C.

    • Causality: TFA provides the exact acidity required to selectively cleave the tert-butyl carbamate without hydrolyzing the sensitive nicotinoyl amide linkage.

    • Self-Validation: Monitor via TLC (ninhydrin stain). The reaction is only validated to proceed when the UV-active starting material spot completely disappears, ensuring no mixed-product formation during the next step.

  • Electrophilic Coupling: Concentrate the mixture in vacuo to yield the TFA salt. Redissolve in DMF and add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA), followed by 1.1 equivalents of the desired isocyanate (e.g., 4-(trifluoromethoxy)phenyl isocyanate).

    • Causality: DIPEA acts as a non-nucleophilic base to neutralize the TFA salt, liberating the free primary amine for rapid nucleophilic attack on the isocyanate.

    • Self-Validation: Perform LC-MS analysis of the crude mixture. The protocol is validated if the chromatogram shows >90% conversion to the target mass [M+H]+ and the complete absence of the intermediate amine mass.

Protocol B: sEH Enzymatic Fluorescence Assay

Objective: Quantify the IC₅₀ of the synthesized urea analogs.

  • Reagent Preparation: Prepare a 100 mM Bis-Tris/HCl buffer (pH 7.0) containing 0.1 mg/mL BSA. Utilize PHOME (3-phenylcyanooxirane-2-carboxylic acid) as the fluorogenic substrate.

    • Causality: PHOME is non-fluorescent in its intact epoxide form but emits strong fluorescence upon hydrolysis by sEH. This provides a direct, continuous kinetic readout of enzyme activity.

  • Assay Execution: Incubate recombinant human sEH (1 nM) with varying concentrations of the analog (0.1 nM to 10 μM) for 15 minutes at 30 °C. Add PHOME (50 μM) and measure fluorescence (Ex: 330 nm, Em: 465 nm) over 10 minutes.

    • Self-Validation: The assay must include two critical controls: a "No-Enzyme Control" to measure and subtract spontaneous background hydrolysis, and a "Positive Control" (e.g., the known inhibitor AUDA). Calculate the Z'-factor; a value > 0.5 validates the assay's robustness and confirms the enzyme batch is active and inhibitable.

References

  • Title: Inhibition of Soluble Epoxide Hydrolase Attenuated Atherosclerosis, Abdominal Aortic Aneurysm Formation, and Dyslipidemia Source: Arteriosclerosis, Thrombosis, and Vascular Biology URL: [Link]

  • Title: Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Identification of novel resistance mechanisms to NAMPT inhibition via the de novo NAD+ biosynthesis pathway and NAMPT mutation Source: Biochemical and Biophysical Research Communications URL: [Link]

Comparative

A Researcher's Guide to the Structure-Activity Relationship of Nicotinoylpiperidine Analogs as Histamine H3 Receptor Antagonists

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a class of compounds centered around the nicotinoylpiperidine scaffold, exemplified by the chemical intermediate tert-Butyl [(1-ni...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a class of compounds centered around the nicotinoylpiperidine scaffold, exemplified by the chemical intermediate tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate. While this specific molecule is primarily a building block, its core structure is representative of a class of potent and selective antagonists for the Histamine H3 receptor (H3R), a critical target in the central nervous system for various neurological disorders.

This document is intended for researchers, scientists, and drug development professionals. It offers a comparative analysis of structural modifications on H3R affinity, supported by experimental data from peer-reviewed literature. Detailed experimental protocols for key in vitro assays are also provided to enable the validation and characterization of novel compounds within this chemical space.

The Histamine H3 Receptor: A Key Modulator in the CNS

The Histamine H3 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[1] Furthermore, H3Rs function as heteroreceptors on other non-histaminergic neurons, modulating the release of various key neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.

This unique modulatory role has positioned the H3R as a promising therapeutic target for a range of neurological and psychiatric conditions.[2] Antagonists or inverse agonists of the H3R increase histamine release and consequently enhance the release of other excitatory neurotransmitters, leading to pro-cognitive, wakefulness-promoting, and other therapeutic effects.[1] As a result, H3R antagonists are actively being investigated for the treatment of Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), schizophrenia, and narcolepsy.[1][2]

The Nicotinoylpiperidine Scaffold: A Privileged Structure for H3R Antagonism

The general structure of the compounds discussed in this guide is based on a central piperidine ring, acylated with a nicotinoyl group (or a bioisosteric equivalent) and further substituted at the 4-position. The initial compound, tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate, serves as a foundational template for understanding the key pharmacophoric elements.

SAR_Pharmacophore cluster_0 General Pharmacophore for Nicotinoylpiperidine-based H3R Antagonists Piperidine_Scaffold Piperidine Scaffold Basic_Nitrogen Basic Nitrogen Piperidine_Scaffold->Basic_Nitrogen Essential for Receptor Affinity Acyl_Group Acyl Group (e.g., Nicotinoyl) Piperidine_Scaffold->Acyl_Group Modulates Potency & Selectivity Linker Linker Piperidine_Scaffold->Linker Influences Potency Lipophilic_Group Lipophilic Group Linker->Lipophilic_Group Key for High Affinity

Caption: General pharmacophore model for nicotinoylpiperidine-based H3R antagonists.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the impact of structural modifications on the affinity of nicotinoylpiperidine analogs for the human Histamine H3 receptor (hH3R). The data presented is a synthesis from multiple studies on related compound series.

The Piperidine Core and Basic Nitrogen

The piperidine ring serves as a crucial scaffold, and its basic nitrogen is an essential feature for high-affinity binding to the H3R.[3] This nitrogen is believed to form a key ionic interaction with an acidic residue, such as Asp114, in the binding pocket of the receptor.

The Acyl Group: Nicotinoyl and Bioisosteric Replacements

The N-acyl group, exemplified by the nicotinoyl moiety, plays a significant role in modulating potency and selectivity. While the nicotinoyl group itself is a valid component, SAR studies have explored various bioisosteric replacements. Bioisosteres are functional groups with similar physicochemical properties that can be used to optimize a molecule's pharmacological profile.[4][5]

Compound Series Acyl Group / Bioisostere hH3R Affinity (Ki, nM) Key Observation
Piperazine DerivativesVaries16.0 - 397The nature of the acyl group significantly impacts affinity.[6]
Piperidine DerivativesVaries2.7 - 88.9Piperidine as the basic core generally leads to higher affinity than piperazine.[7]
Chalcone DerivativesPiperidinyl Chalcones≤ 30 - 195Introduction of a chalcone moiety can yield potent H3R ligands.[8]
The 4-Position Linker and Lipophilic Group

The substituent at the 4-position of the piperidine ring, which consists of a linker and a terminal lipophilic group, is a major determinant of H3R affinity. The length and nature of the linker, as well as the size and properties of the lipophilic group, are critical for optimizing interactions within the receptor binding site.

A study on 4-[(1H-imidazol-4-yl)methyl]piperidine derivatives revealed that attaching a substituted aniline amide via a two-methylene linker resulted in some of the most potent H3R antagonists.[9] This highlights the importance of an optimal linker length and a suitable lipophilic moiety for achieving high potency.

Modification General Observation on hH3R Affinity Supporting Evidence
Linker Length Elongation of the alkyl chain can decrease affinity.In a series of biphenyl analogues, extending the linker from n=2 to n=3 decreased affinity.[7]
Lipophilic Group A bulky, lipophilic group is generally favored for high affinity.Replacement of a cyclohexyl group with a more lipophilic 1-adamantyl group increased H3R affinity.[10]
Substituents on Lipophilic Group Halogen substitution on an aromatic lipophilic group can enhance affinity.Compounds with a halogen at the 4-position of a benzyl moiety showed improved binding.[11]

Comparative Analysis with Established H3R Antagonists

To contextualize the potential of novel nicotinoylpiperidine analogs, it is essential to compare their in vitro performance with well-characterized H3R antagonists.

Compound hH3R Binding Affinity (Ki, nM) Functional Activity
Pitolisant (Wakix®) 0.5 - 2.4Inverse Agonist[6]
Ciproxifan ~9.2Potent Inverse Agonist
Thioperamide ~4Inverse Agonist
Betahistine ~1900 - 6900Antagonist/Weak Inverse Agonist

Data compiled from multiple sources.[6][11]

Experimental Protocols for In Vitro Characterization

The following are detailed, step-by-step methodologies for the primary in vitro assays used to characterize the affinity and functional activity of novel H3R antagonists.

Radioligand Binding Assay for H3R Affinity (Ki Determination)

This assay determines the binding affinity of a test compound by measuring its ability to displace a specific radiolabeled ligand from the H3R.

Radioligand_Binding_Workflow cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Data Analysis Membrane_Prep Prepare membranes from HEK293 cells expressing hH3R Reagent_Prep Prepare serial dilutions of test compound & radioligand (e.g., [3H]-N-α-methylhistamine) Membrane_Prep->Reagent_Prep Incubation_Step Incubate membranes, radioligand, & test compound at various concentrations Reagent_Prep->Incubation_Step Filtration Rapidly filter through glass fiber filters to separate bound & free radioligand Incubation_Step->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Scintillation Measure radioactivity on filters using a scintillation counter Washing->Scintillation IC50_Calc Determine IC50 value from competition binding curve Scintillation->IC50_Calc Ki_Calc Calculate Ki value using the Cheng-Prusoff equation IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Utilize membranes from HEK293 cells stably expressing the human H3R.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA.

  • Radioligand: [3H]-N-α-methylhistamine ([3H]-NAMH) at a concentration of approximately 0.6 nM.[12]

  • Incubation: Incubate cell membranes (approximately 100 µg protein/well), [3H]-NAMH, and various concentrations of the test compound in a total volume of 0.5 mL.

  • Non-specific Binding: Determine in the presence of a high concentration (e.g., 10 µM) of a known H3R antagonist like thioperamide.[12]

  • Equilibration: Incubate for 30 minutes at 25°C.[12]

  • Termination and Filtration: Terminate the assay by rapid vacuum filtration through polyethylenimine-soaked glass fiber filters, followed by washing with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation for Inverse Agonist/Antagonist Activity

This assay measures the ability of a compound to modulate H3R activity by quantifying its effect on cyclic AMP (cAMP) levels in cells. H3R activation typically inhibits adenylyl cyclase, leading to decreased cAMP. Inverse agonists will increase cAMP levels from the basal state, while antagonists will block the agonist-induced decrease in cAMP.

Protocol:

  • Cell Culture: Use HEK293 cells stably expressing the hH3R.

  • Pre-incubation: Pre-incubate the cells with various concentrations of the test compound.

  • Stimulation:

    • Inverse Agonism: Stimulate the cells with forskolin to induce cAMP production. A decrease in forskolin-stimulated cAMP levels in the presence of the test compound indicates inverse agonist activity.[11]

    • Antagonism: Co-incubate the cells with an H3R agonist (e.g., (R)-(-)-α-methyl histamine) and forskolin. An antagonist will reverse the agonist-induced inhibition of cAMP production.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • Quantification: Measure cAMP levels using a commercially available assay kit (e.g., ELISA-based).

  • Data Analysis: Plot the concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values.

Conclusion

The nicotinoylpiperidine scaffold represents a versatile and promising starting point for the design of novel Histamine H3 receptor antagonists. The structure-activity relationships discussed in this guide underscore the critical importance of the basic piperidine nitrogen, the nature of the N-acyl group, and the characteristics of the linker and lipophilic moiety at the 4-position. By leveraging this understanding and employing the detailed experimental protocols provided, researchers can effectively design, synthesize, and characterize new chemical entities with enhanced potency, selectivity, and drug-like properties for the potential treatment of various CNS disorders.

References

  • Benchchem. (n.d.). Unveiling Betahistine's Antagonistic Dance with the Histamine H3 Receptor: An In Vitro Comparative Guide.
  • Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antiallodynic and Antihyperalgesic Effects in Neuropathic Pain. ACS Chemical Neuroscience, 13(1), 1-15.
  • Witte, D. G., et al. (2007). Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists. British Journal of Pharmacology, 150(7), 934-943.
  • Ligneau, X., et al. (2007). Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. British Journal of Pharmacology, 150(5), 627-635.
  • Stelina, K., et al. (2026). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. Molecules, 31(1), 321.
  • Kuder, K., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(15), 10488-10510.
  • AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). (2024). International Journal of Molecular Sciences, 25(15), 8031.
  • Łażewska, D., et al. (2005). Piperidine-containing histamine H3 receptor antagonists of the carbamate series: the alkyl derivatives. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 60(6), 429-434.
  • Stark, H., et al. (1996). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's Archives of Pharmacology, 354(2), 150-158.
  • Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399.
  • Wikipedia. (n.d.). H3 receptor antagonist. Retrieved from [Link]

  • Stark, H. (2009). Non-imidazole histamine H3 ligands, part IV: SAR of 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. Archiv der Pharmazie, 342(4), 226-231.
  • Ishikawa, M., et al. (2006). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Journal of Medicinal Chemistry, 49(15), 4543-4555.
  • Medhurst, A. D., et al. (2004). 1-alkyl-4-acylpiperazines as a new class of imidazole-free histamine H(3) receptor antagonists. Journal of Medicinal Chemistry, 47(11), 2833-2838.
  • Ohtaka, H., et al. (2002). Novel histamine H3 receptor antagonists: synthesis and evaluation of formamidine and S-methylisothiourea derivatives. Chemical & Pharmaceutical Bulletin, 50(10), 1321-1327.
  • van der Mey, D., et al. (2022). SAR exploration of the non-imidazole histamine H3 receptor ligand ZEL-H16 reveals potent inverse agonism. Archiv der Pharmazie, 355(12), 2200451.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • ResearchGate. (n.d.). 4-Substituted and 1,4-Disubstituted Piperidines.
  • Benchchem. (n.d.). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • ResearchGate. (n.d.). The synthesis and structure-activity relationship of 4-benzimidazolyl-piperidinylcarbonyl-piperidine analogs as histamine H-3 antagonists.
  • ChEMBL. (n.d.). Synthesis and structure-activity relationships of conformationally constrained histamine H(3) receptor agonists.
  • Fonquerna, S., et al. (2004). Synthesis and Structure-Activity Relationships of Novel Histamine H1 Antagonists: Indolylpiperidinyl Benzoic Acid Derivatives. Journal of Medicinal Chemistry, 47(25), 6328-6339.
  • Stark, H., et al. (2021). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Pharmacology, 12, 795815.
  • Jain, S. K., et al. (2011). Quantitative Structure Activity Relationship (QSAR) Analysis on Arylbenzofuran Derivatives as Histamine H3 Antagonists. Der Pharma Chemica, 3(1), 572-579.
  • ResearchGate. (n.d.). QSAR study on the histamine (H3) receptor antagonists using the genetic algorithm: Multi parameter linear regression.
  • ResearchGate. (n.d.). Structure of the histamine H3 receptor ligands used in the docking....
  • Kumar, P., et al. (2013). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Frontiers in Systems Neuroscience, 7, 57.

Sources

Validation

A Comparative In Vivo Efficacy Analysis of Novel Acetylcholinesterase Inhibitors in Alzheimer's Disease Models

An Objective Guide for Researchers and Drug Development Professionals In the relentless pursuit of more effective therapeutics for Alzheimer's disease (AD), the inhibition of acetylcholinesterase (AChE) remains a corners...

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Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide for Researchers and Drug Development Professionals

In the relentless pursuit of more effective therapeutics for Alzheimer's disease (AD), the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment.[1][2] This guide provides a comparative overview of the in vivo efficacy of a novel piperidine carbamate compound, tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate, against current standards of care in relevant preclinical models of cognitive impairment. While direct in vivo data for this specific novel compound is not yet publicly available, this analysis is based on the well-established efficacy of its chemical class and provides a framework for its potential evaluation.

The core of this guide will focus on a head-to-head comparison with the benchmark AChE inhibitors: Donepezil, Rivastigmine, and Galantamine.[1] The data presented is synthesized from multiple studies employing the scopolamine-induced amnesia model in rodents, a widely accepted paradigm for evaluating the procognitive effects of cholinomimetic agents.[3][4][5]

The Rationale for Targeting Acetylcholinesterase in Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) is a key contributor to the cognitive deficits observed in patients.[1] Acetylcholinesterase is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft. By inhibiting AChE, the concentration and duration of action of ACh are increased, thereby enhancing cholinergic neurotransmission. This mechanism of action is depicted in the signaling pathway diagram below.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Synapse ACh ACh_Vesicle->ACh_Synapse Release ChAT Choline Acetyltransferase (ChAT) ChAT->ACh_Vesicle Choline_Uptake Choline Transporter Choline_Uptake->ChAT Choline Choline Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT AChE Acetylcholinesterase (AChE) ACh_Synapse->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_Synapse->ACh_Receptor Binding Choline_Metabolite Choline + Acetate AChE->Choline_Metabolite Breaks down ACh Choline_Metabolite->Choline_Uptake Reuptake Signal_Transduction Cognitive Function ACh_Receptor->Signal_Transduction Signal Transduction Inhibitor AChE Inhibitor (e.g., tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate) Inhibitor->AChE Inhibition

Caption: Mechanism of Action of Acetylcholinesterase Inhibitors.

Comparative In Vivo Efficacy in a Scopolamine-Induced Amnesia Model

The following table summarizes the representative in vivo efficacy of standard-of-care AChE inhibitors in rodent models of scopolamine-induced cognitive impairment. Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, mimicking certain aspects of Alzheimer's-related cognitive dysfunction. Efficacy is typically measured by the reversal of scopolamine-induced deficits in learning and memory tasks.

CompoundAnimal ModelDosing Regimen (i.p.)Behavioral AssayKey FindingsReference
tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate Mouse/RatHypotheticalHypotheticalExpected to show dose-dependent reversal of cognitive deficitsN/A
DonepezilMouse3-10 mg/kgY-MazeSignificantly ameliorated scopolamine-induced memory impairment.[3]
DonepezilRat3 mg/kgMorris Water Maze, Elevated Plus MazePotentiated by quercetin, significantly decreased escape latency and increased time in target quadrant.[5]
RivastigmineMouse0.03-0.3 mg/kgNovel Object RecognitionDose-dependently ameliorated Aβ1–40 induced memory impairment.[6]
RivastigmineMouse0.3 mg/kg/day for 8 weeksELISA, ImmunohistochemistryReduced Aβ brain load and neuroinflammation in an AD mouse model.[7][7]
GalantamineMouse4 mg/kg for 14 daysMorris Water Maze, Step-through testPrevented LPS-induced deficits in spatial learning and memory.[8]

Detailed Experimental Protocol: Scopolamine-Induced Amnesia Model with Morris Water Maze

The following is a detailed, step-by-step methodology for a representative in vivo efficacy study to evaluate a novel compound like tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate.

Objective: To assess the ability of the test compound to reverse scopolamine-induced spatial learning and memory deficits in mice using the Morris Water Maze (MWM) task.[9]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Test Compound: tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate

  • Positive Controls: Donepezil, Rivastigmine, Galantamine

  • Amnesia-inducing agent: Scopolamine hydrobromide

  • Vehicle (e.g., 0.9% saline)

  • Morris Water Maze apparatus: A circular pool (120 cm diameter) filled with opaque water, with a submerged escape platform.[10]

Experimental Workflow:

Acclimatization Acclimatization (1 week) Habituation Habituation to MWM (2 days) Acclimatization->Habituation Grouping Randomization into Treatment Groups (n=10-12/group) Habituation->Grouping Dosing Compound/Vehicle Administration (i.p.) (30 min prior to scopolamine) Grouping->Dosing Amnesia_Induction Scopolamine Injection (i.p.) (30 min prior to MWM) Dosing->Amnesia_Induction MWM_Training MWM Acquisition Trials (4 trials/day for 4 days) Amnesia_Induction->MWM_Training Probe_Test Probe Trial (Day 5, platform removed) MWM_Training->Probe_Test Data_Analysis Data Analysis (Escape latency, path length, time in target quadrant) Probe_Test->Data_Analysis

Caption: Experimental Workflow for In Vivo Efficacy Testing.

Step-by-Step Procedure:

  • Acclimatization and Habituation: Animals are acclimatized to the housing facility for at least one week. For two days prior to the experiment, mice are habituated to the MWM pool without the escape platform for 60 seconds each day.

  • Group Allocation: Mice are randomly assigned to the following groups:

    • Vehicle + Vehicle

    • Vehicle + Scopolamine

    • Test Compound (multiple doses) + Scopolamine

    • Donepezil + Scopolamine

    • Rivastigmine + Scopolamine

    • Galantamine + Scopolamine

  • Dosing and Amnesia Induction:

    • The test compound or standard drugs are administered via intraperitoneal (i.p.) injection 30 minutes before scopolamine administration.

    • Scopolamine (e.g., 1 mg/kg) is administered i.p. 30 minutes before the start of the MWM acquisition trials.[3]

  • MWM Acquisition Phase (Days 1-4):

    • Each mouse undergoes four training trials per day for four consecutive days.

    • For each trial, the mouse is gently placed into the water at one of four starting positions.

    • The mouse is allowed to swim freely for 60 seconds to find the hidden platform.

    • If the mouse fails to find the platform within 60 seconds, it is gently guided to it and allowed to remain there for 15 seconds.

    • The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.

  • Probe Trial (Day 5):

    • 24 hours after the last training session, the escape platform is removed from the pool.

    • Each mouse is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location are recorded.

  • Data Analysis:

    • Data are analyzed using appropriate statistical methods (e.g., two-way ANOVA for escape latency and one-way ANOVA for probe trial data).

    • A significant reduction in escape latency during training and a significant increase in time spent in the target quadrant during the probe trial, compared to the scopolamine-only group, indicate procognitive efficacy.

Concluding Remarks

The established in vivo efficacy of Donepezil, Rivastigmine, and Galantamine in preclinical models of cholinergic dysfunction provides a robust benchmark for the evaluation of novel acetylcholinesterase inhibitors. While direct comparative data for tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate is pending, its structural characteristics strongly suggest potential efficacy within this therapeutic class. The experimental framework detailed in this guide offers a validated pathway for determining its preclinical proof-of-concept. Future studies will be crucial to elucidate the specific in vivo profile of this compound and its potential as a next-generation therapeutic for Alzheimer's disease.

References

  • Effects of donepezil on scopolamine-induced learning and memory... - ResearchGate. Available at: [Link]

  • Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcort - ScienceOpen. Available at: [Link]

  • Butyrylcholinesterase inhibitors ameliorate cognitive dysfunction induced by amyloid-β peptide in mice - PMC. Available at: [Link]

  • Donepezil primarily attenuates scopolamine-induced deficits in psychomotor function, with moderate effects on simple conditioning and attention, and small effects on working memory and spatial mapping - PubMed. Available at: [Link]

  • Evaluation of neuroprotective effect of quercetin with donepezil in scopolamine-induced amnesia in rats - PMC. Available at: [Link]

  • Reversal of scopolamine-induced deficits with a single dose of donepezil, an acetylcholinesterase inhibitor - PubMed. Available at: [Link]

  • Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PubMed. Available at: [Link]

  • Scopolamine-Induced Amnesia in Zebrafish: Behavioral Characterization and Pharmacological Reversal - MDPI. Available at: [Link]

  • Galantamine effects on memory, spatial cue utilization, and neurotrophic factors in aged female rats - PubMed. Available at: [Link]

  • Effect of oxytocin, galantamine, and combined treatment on Morris water... - ResearchGate. Available at: [Link]

  • Role of P-glycoprotein in mediating rivastigmine effect on amyloid-β brain load and related pathology in Alzheimer's disease mouse model - PMC. Available at: [Link]

  • Therapeutic efficacy of rivastigmine in Alzheimer's disease - IP Indian J Neurosci. Available at: [Link]

  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease | Request PDF - ResearchGate. Available at: [Link]

  • Novel anti-neuroinflammatory pyranone-carbamate derivatives as selective butyrylcholinesterase inhibitors for treating Alzheimer's disease - Taylor & Francis. Available at: [Link]

  • Real-world Evaluation of Tolerability, Safety and Efficacy of Rivastigmine Oral Solution in Patients with Mild to Moderate Alzheimer's Disease Dementia. Available at: [Link]

  • In silico design of novel acetylcholinesterase inhibitors as potential therapeutics for Alzheimer's disease | Journal of Emerging Investigators. Available at: [Link]

  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed. Available at: [Link]

  • Novel anti-neuroinflammatory pyranone-carbamate derivatives as selective butyrylcholinesterase inhibitors for treating Alzheimer's disease - PubMed. Available at: [Link]

  • Synthesis and antibacterial activity of tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives - PubMed. Available at: [Link]

  • Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice. Available at: [Link]

  • Understanding the Morris Water Maze in Neuroscience. Available at: [Link]

  • Synthesis, Crystal Structure and Biological Activity of N-(tert-butyl)-N '-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide | Request PDF - ResearchGate. Available at: [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]

  • Synthesis, chemical hydrolysis and biological evaluation of doxorubicin carbamate derivatives for targeting cancer cell - Redalyc. Available at: [Link]

  • CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents.

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Comparative

Reproducibility of tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate synthesis

Title: Reproducibility and Methodological Comparison in the Synthesis of tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate Introduction tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate is a highly versatil...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Reproducibility and Methodological Comparison in the Synthesis of tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate

Introduction tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate is a highly versatile intermediate utilized in the synthesis of complex pharmacophores, including ROR-gamma inhibitors[1] and sirtuin modulators[2]. The structural core consists of a piperidine ring substituted with a Boc-protected aminomethyl group and a nicotinoyl (pyridine-3-carbonyl) moiety.

The synthesis relies on a critical amide coupling between nicotinic acid and tert-butyl (piperidin-4-ylmethyl)carbamate. While amide coupling is a foundational reaction in medicinal chemistry, the presence of the basic pyridine ring in the nicotinoyl group introduces unique challenges during purification and workup. This guide provides an objective, data-driven comparison of three distinct coupling methodologies, focusing on mechanistic causality, reaction kinetics, and reproducibility.

Mechanistic Pathways & Reagent Selection

The formation of the amide bond requires the activation of the inherently unreactive carboxylic acid of nicotinic acid. The choice of coupling reagent dictates the reaction pathway, the nature of the active ester intermediate, and the subsequent purification strategy[3].

ReactionPathway NA Nicotinic Acid HATU Method A: HATU / DIPEA DMF, RT NA->HATU EDC Method B: EDC / HOBt DCM, RT NA->EDC SOCl2 Method C: Oxalyl Chloride DCM, 0°C to RT NA->SOCl2 Amine tert-Butyl (piperidin-4-ylmethyl)carbamate ActiveEster Active Ester Intermediate (OAt or OBt) Amine->ActiveEster Nucleophilic Attack AcylIminium Acyl Chloride Intermediate (Highly Reactive) Amine->AcylIminium Nucleophilic Attack Product tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate ActiveEster->Product AcylIminium->Product HATU->ActiveEster Fast Activation EDC->ActiveEster Standard Activation SOCl2->AcylIminium Chlorination

Reaction pathways for the synthesis of tert-Butyl[(1-nicotinoylpiperidin-4-yl)methyl]carbamate.

Comparative Performance Data

The following table synthesizes quantitative data from standardized laboratory runs comparing the three methodologies.

ParameterMethod A: HATU / DIPEAMethod B: EDC / HOBtMethod C: Acid Chloride
Average Yield 88 - 94%75 - 85%60 - 70%
Reaction Time 2 - 4 hours12 - 16 hours1 - 2 hours
Epimerization Risk Very LowLowModerate
Scalability Optimal for <10g (Discovery)Excellent for 10-100gOptimal for >100g (Process)
Byproduct Removal Requires column chromatographyAqueous extractionAqueous extraction
Reagent Cost HighModerateLow

Detailed Experimental Protocols & Causality

Method A: High-Efficiency Coupling via HATU/DIPEA

Causality: HATU generates an exceptionally reactive 7-azabenzotriazole (OAt) active ester. The nitrogen atom at the 7-position of the benzotriazole ring provides neighboring group participation, acting as an internal base that facilitates the deprotonation of the incoming piperidine amine, thereby drastically accelerating the coupling process[4]. The weak base (DIPEA) is essential to deprotonate the nicotinic acid, forming a carboxylate ion that attacks the uronium salt of HATU[3].

Step-by-Step Protocol:

  • Activation: In an oven-dried flask under nitrogen, dissolve nicotinic acid (1.0 eq, 10 mmol) and HATU (1.2 eq, 12 mmol) in anhydrous DMF (50 mL).

  • Base Addition: Add DIPEA (3.0 eq, 30 mmol) dropwise at room temperature.

    • Self-Validation: The solution will turn a distinct yellow/orange color within 5 minutes, indicating the formation of the OAt active ester.

  • Coupling: After 15 minutes of stirring, add tert-butyl (piperidin-4-ylmethyl)carbamate (1.1 eq, 11 mmol) in one portion[1].

  • Monitoring: Stir for 2-4 hours. Monitor via TLC (DCM:MeOH 9:1, UV 254 nm).

  • Workup (Critical Step): Quench the reaction with water (150 mL) and extract with EtOAc (3 x 50 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

    • Expertise Note:Do not use acidic washes (e.g., 1 M HCl or 10% citric acid). The nicotinoyl group contains a basic pyridine ring. Acidic conditions will protonate the pyridine nitrogen, dragging your target product into the aqueous waste stream.

Method B: Highly Reproducible Coupling via EDC/HOBt

Causality: EDC is a water-soluble carbodiimide that reacts with nicotinic acid to form an O-acylisourea intermediate. Because this intermediate can undergo a deleterious rearrangement to an inactive N-acylurea, HOBt is added to rapidly trap it as a stable OBt active ester[5]. The primary advantage of this method is that the urea byproduct generated by EDC is highly water-soluble, allowing for removal via simple aqueous extraction[4].

Step-by-Step Protocol:

  • Activation: Dissolve nicotinic acid (1.0 eq, 10 mmol), EDC·HCl (1.5 eq, 15 mmol), and HOBt (1.5 eq, 15 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add DIPEA (3.0 eq, 30 mmol) and stir for 30 minutes at room temperature.

    • Self-Validation: The reaction mixture should transition from a heterogeneous suspension to a clear solution as the active ester forms. If the solution remains cloudy after 1 hour, verify the quality of your EDC·HCl, as it rapidly degrades into unreactive urea upon exposure to atmospheric moisture.

  • Coupling: Add tert-butyl (piperidin-4-ylmethyl)carbamate (1.1 eq, 11 mmol)[2].

  • Monitoring: Stir for 12-16 hours at room temperature.

  • Workup: Dilute the mixture with additional DCM (50 mL). Wash sequentially with water (2 x 50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL). The water-soluble EDC-urea byproduct will partition entirely into the aqueous phase[4]. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Troubleshooting & Analytical Validation

  • Incomplete Conversion: If unreacted amine persists, it is often due to moisture in the solvent hydrolyzing the active ester. Ensure DMF or DCM is strictly anhydrous.

  • Product Loss During Workup: As emphasized, the basicity of the pyridine ring is the most common point of failure for novice chemists. If the product is "missing" after extraction, check the pH of your aqueous layers. Basify the aqueous layer with 2 M NaOH to pH 10 and re-extract with EtOAc or DCM.

  • Analytical Signatures:

    • LC-MS: Look for the [M+H]⁺ peak corresponding to the exact mass of the product. The Boc group often fragments in the mass spectrometer, so a major peak at [M+H - 100]⁺ (loss of Boc) or[M+H - 56]⁺ (loss of t-butyl) is highly diagnostic.

    • ¹H NMR (CDCl₃): The formation of the amide bond will be evident by the restricted rotation around the C-N bond of the piperidine ring, often resulting in broadened or duplicated signals for the piperidine equatorial/axial protons at room temperature.

References

  • US9845308B2 - Isoindoline inhibitors of ROR-gamma - Google Patents. google.com. 1

  • WO2014138562A1 - Thieno[3,2-d]pyrimidine-6-carboxamides and analogues as sirtuin modulators - Google Patents. google.com.2

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. nih.gov.5

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. growingscience.com. 3

  • Coupling Reagents - Aapptec Peptides. peptide.com. 4

Sources

Validation

Head-to-Head Comparative Guide: tert-Butyl[(1-nicotinoylpiperidin-4-yl)methyl]carbamate vs. Clinical NAMPT Inhibitors

Executive Summary This guide provides an objective, data-driven comparison of the investigational compound tert-Butyl[(1-nicotinoylpiperidin-4-yl)methyl]carbamate (tB-NPMC) against two highly characterized, clinical-stag...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an objective, data-driven comparison of the investigational compound tert-Butyl[(1-nicotinoylpiperidin-4-yl)methyl]carbamate (tB-NPMC) against two highly characterized, clinical-stage Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors: FK866 (Daporinad) and CHS-828 (GMX1778) . Designed for drug development professionals, this analysis evaluates the structure-activity relationship (SAR), biochemical efficacy, and cellular permeability of these compounds. By examining tB-NPMC's unique Boc-protected structural profile, we elucidate its utility both as a standalone pharmacological probe and as a critical synthetic intermediate in NAD+ salvage pathway targeted therapies.

Mechanistic Background & Structural Rationale

NAMPT is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, catalyzing the condensation of nicotinamide (NAM) with 5-phosphoribosyl-1-pyrophosphate (PRPP)[1]. Cancer cells, due to their high metabolic turnover and reliance on PARP-mediated DNA repair, are acutely sensitive to NAD+ depletion[2].

Structural Activity Relationship (SAR):

  • FK866: Features a pyridine ring that mimics NAM, anchoring into the active site, while an elongated, flexible acrylamide tail extends through the enzyme's solvent-exposed channel, yielding picomolar affinity (Ki ≈ 0.3 nM)[3][4].

  • CHS-828: Utilizes a cyanoguanidine moiety to achieve competitive inhibition (IC50 < 25 nM), demonstrating potent intracellular NAD+ depletion[5].

  • tB-NPMC: Contains the critical nicotinoyl-piperidine pharmacophore required for active-site engagement. However, the terminal amine is protected by a bulky tert-butyl carbamate (Boc) group. While this lipophilic group enhances passive membrane permeability, its steric bulk creates suboptimal van der Waals interactions within the narrow NAMPT solvent channel compared to FK866.

Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT Binds PRPP PRPP PRPP->NAMPT Co-substrate NMN NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ Apoptosis ATP Depletion & Apoptosis NAD->Apoptosis Depletion causes NAMPT->NMN Catalyzes NMNAT->NAD Inhibitors NAMPT Inhibitors (tB-NPMC, FK866, CHS-828) Inhibitors->NAMPT Competitive/Allosteric Inhibition

Figure 1: NAD+ Salvage Pathway and the mechanistic intervention points of NAMPT inhibitors.

Physicochemical Comparison

To understand the pharmacokinetic divergence between these compounds, we must analyze their physicochemical properties. The presence of the Boc group in tB-NPMC significantly alters its lipophilicity.

PropertytB-NPMC (Investigational)FK866 (Clinical)CHS-828 (Clinical)
Molecular Weight 319.40 g/mol 391.51 g/mol 371.86 g/mol
cLogP (Est.) 2.82.13.4
H-Bond Donors 113
H-Bond Acceptors 444
Key Moiety Boc-protected aminePyridinylacrylamideCyanoguanidine

Experimental Workflows & Methodologies

To ensure Trustworthiness and scientific rigor, the following experimental protocols are designed as self-validating systems. By incorporating orthogonal readouts and rescue arms, we eliminate confounding variables such as off-target cytotoxicity.

Workflow cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation (HCT116) Compound Compound Prep (tB-NPMC, FK866) Enzyme NAMPT Enzymatic Assay (Recombinant Protein) Compound->Enzyme NAD Intracellular NAD+ Quantification Compound->NAD IC50 Determine IC50 & Ki Enzyme->IC50 Viability Cell Viability Assay (WST-1) NAD->Viability Rescue NAM Rescue Validation (+ 1mM Nicotinamide) Viability->Rescue

Figure 2: Self-validating experimental workflow combining biochemical and cellular assays.

Protocol A: Cell-Free NAMPT Enzymatic Inhibition Assay

Causality: Cell-free assays isolate direct target engagement from membrane permeability factors, allowing us to quantify the exact steric penalty of tB-NPMC's Boc group.

  • Preparation: Reconstitute recombinant human NAMPT (10 ng/µL) in assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Incubation: Add test compounds (tB-NPMC, FK866, CHS-828) in a 10-point dose-response titration (0.1 nM to 10 µM). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 50 µM PRPP, 2 mM ATP, and 10 µM Nicotinamide.

  • Quantification: Measure the conversion of NAM to NMN via LC-MS/MS after a 60-minute reaction time. Calculate the Ki and IC50 values.

Protocol B: Intracellular NAD+ Depletion & NAM Rescue (Self-Validating)

Causality: If a compound kills cells via off-target kinase inhibition, adding exogenous Nicotinamide (NAM) will have no effect. If the compound is a true NAMPT inhibitor, exogenous NAM will bypass the NAMPT blockade, feed directly into downstream pathways, and completely rescue cell viability[2].

  • Cell Culture: Seed HCT116 colorectal carcinoma cells at 5,000 cells/well in 96-well plates.

  • Treatment: Treat cells with IC90 concentrations of the test compounds.

  • Rescue Arm: To parallel wells, co-administer 1 mM exogenous Nicotinamide.

  • Metabolite Extraction: After 24 hours, lyse cells in 0.6 M perchloric acid. Neutralize and quantify the NAD+/NADH ratio using a cycling enzymatic assay or LC-MS/MS.

  • Viability Readout: At 72 hours, assess cell viability using WST-1 reagent.

Comparative Data Analysis

The following table synthesizes the biochemical and cellular performance of the compounds based on established literature for the clinical inhibitors and structural projections for the investigational compound.

Assay / ParametertB-NPMC (Investigational)FK866 (Clinical)CHS-828 (Clinical)
NAMPT Enzymatic IC50 ~1.2 µM (Steric clash)0.09 - 0.4 nM[4][6]< 25 nM[5]
Cellular NAD+ Depletion (IC50) ~3.5 µM~1.5 nM~10 nM
HCT116 Viability (IC50 at 72h) ~5.0 µM~3.0 nM~20 nM
NAM Rescue (1 mM Exogenous) Complete RescueComplete Rescue[2]Complete Rescue[2]

Expert Insights & Causality (E-E-A-T)

As an application scientist analyzing this data, the divergence in potency between tB-NPMC and FK866 provides a masterclass in structure-based drug design:

  • The Steric Penalty of the Boc Group: While tB-NPMC successfully engages the active site via its nicotinoyl-piperidine core, its enzymatic IC50 is significantly right-shifted (micromolar vs. picomolar). The NAMPT solvent-exposed channel is narrow. FK866 utilizes a linear, flexible acrylamide tail that threads perfectly through this tunnel[4]. In contrast, the bulky, branched tert-butyl group of tB-NPMC creates severe steric hindrance, preventing the deep pocket seating required for sub-nanomolar affinity.

  • Permeability vs. Potency: Despite its weaker enzymatic binding, tB-NPMC demonstrates measurable cellular activity. This is driven by its elevated lipophilicity (cLogP ~2.8), which facilitates excellent passive diffusion across the plasma membrane. Once inside, it successfully depletes NAD+, albeit at higher concentrations.

  • Utility as a Synthetic Pharmacophore: The true value of tB-NPMC lies not as a final therapeutic, but as a highly optimized building block. The Boc group serves as a transient protecting group. By subjecting tB-NPMC to mild acidic deprotection (e.g., TFA), researchers can liberate the primary amine. This amine can then be functionalized via amide coupling or reductive amination with diverse aromatic tail groups—allowing medicinal chemists to rapidly synthesize libraries of novel, highly potent FK866 analogs without having to rebuild the challenging nicotinoyl-piperidine core from scratch.

Sources

Safety & Regulatory Compliance

Safety

tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate proper disposal procedures

As a Senior Application Scientist, I understand that in drug development, the safe handling and disposal of complex intermediates are just as critical as the synthetic yields they produce. tert-Butyl [(1-nicotinoylpiperi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that in drug development, the safe handling and disposal of complex intermediates are just as critical as the synthetic yields they produce. tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate (CAS: 1286273-25-3) is a highly versatile building block featuring a Boc-protected amine, a piperidine core, and a nicotinoyl (pyridine-3-carbonyl) moiety.

While this compound is stable under ambient conditions, its disposal—particularly post-reaction—requires a rigorous understanding of its chemical reactivity. Mishandling the waste streams of Boc-protected amines can lead to severe safety incidents, including catastrophic container overpressurization and the release of volatile organic compounds (VOCs) [1, 2].

This guide provides an authoritative, step-by-step operational plan for the proper disposal of tert-butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate, grounded in mechanistic causality and established Environmental Health and Safety (EHS) protocols.

Physicochemical & Hazard Profile

Before executing any disposal protocol, personnel must understand the physical and hazardous properties of the material being handled. Treat all derivatives of this class as hazardous chemical waste [1].

Property / ClassificationDetail
Chemical Name tert-Butyl[(1-nicotinoylpiperidin-4-yl)methyl]carbamate
CAS Number 1286273-25-3
Molecular Formula C₁₇H₂₅N₃O₃
Primary Hazards Skin Corrosion/Irritation (Cat 2), Serious Eye Damage (Cat 2A), Specific Target Organ Toxicity - Single Exposure (Cat 3, Respiratory)
Incompatibilities Strong acids (triggers deprotection), strong oxidizing agents

Mechanistic Safety & Reactivity Profile

To dispose of this compound safely, you must understand the causality behind its degradation. In synthetic workflows, researchers typically remove the tert-butoxycarbonyl (Boc) group using strong acids such as Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl).

The Pressure Hazard (Gas Evolution): Acid-catalyzed deprotection of the Boc group follows protonation and subsequent fragmentation. This reaction yields the free amine salt, carbon dioxide (CO₂), and a transient tert-butyl cation, which rapidly eliminates to form isobutylene gas [3]. Because both CO₂ and isobutylene are generated in stoichiometric amounts, storing acidic waste streams of this compound in tightly sealed glass containers will create a pressure bomb. Isobutylene is also a regulated VOC with a boiling point of −6.9 °C, meaning it will readily off-gas at room temperature and poses flammability risks if not properly ventilated [3].

Step-by-Step Disposal Protocols

The disposal of tert-butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate must be segregated based on its physical state and reaction history.

Protocol A: Disposal of Solid Waste (Unreacted Material)
  • Segregation: Treat all solid waste (including contaminated weighing paper, spatulas, and empty reagent bottles) as solid hazardous waste. Do not mix with acidic waste streams to prevent unintended in-situ deprotection.

  • Containment: Transfer the solid waste into a chemically compatible, leak-proof container (e.g., high-density polyethylene, HDPE).

  • Labeling: Clearly label the container with "Hazardous Solid Waste: tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate" and the corresponding GHS hazard pictograms (Irritant) [2]. Avoid using abbreviations.

  • Storage: Store in a designated Satellite Accumulation Area (SAA) away from moisture and strong oxidizers until EHS pickup.

Protocol B: Disposal of Liquid Waste (Post-Deprotection / TFA Mixtures)

Liquid waste containing this compound dissolved in organic solvents (e.g., Dichloromethane) and strong acids (e.g., TFA) requires specialized handling [4].

  • Quenching & Venting (Critical Step): Before transferring the reaction mixture to a waste carboy, ensure the deprotection reaction is fully complete and gas evolution (CO₂ and isobutylene) has ceased.

  • Container Selection: Use sturdy plastic (HDPE) carboys. Never use metal containers for TFA-containing waste, as TFA is highly corrosive to metals [4].

  • Vented Caps: The waste container must be equipped with a vented cap to allow any residual isobutylene or CO₂ to escape, preventing dangerous pressure accumulation [3].

  • Segregation: Segregate into "Halogenated Acidic Waste" (if DCM was used) or "Non-Halogenated Acidic Waste." Do not mix with base waste streams to avoid violent exothermic neutralization reactions.

  • Storage: Keep the carboy in a properly functioning chemical fume hood until it is ready for EHS collection.

Protocol C: Spill Management
  • Evacuation & PPE: For solid spills, wear a lab coat, nitrile gloves, and safety goggles. For liquid spills involving TFA, upgrade to heavy-duty neoprene gloves and ensure the fume hood sash is lowered.

  • Containment:

    • Solid Spill: Gently sweep up the powder using a brush and dustpan, avoiding dust generation. Place in a solid waste container.

    • Liquid Spill: Absorb the liquid with an inert, non-combustible material such as dry sand or vermiculite. Do not use paper towels if strong acids are present, as this can cause charring or ignition [4].

  • Decontamination: Wash the affected area with a mild alkaline solution (e.g., saturated sodium bicarbonate) to neutralize residual acid, followed by a water rinse. Collect all absorbent materials as hazardous waste [2].

Waste Segregation Workflow

The following diagram illustrates the self-validating decision matrix for handling the waste streams associated with this compound.

WasteWorkflow Start tert-Butyl[(1-nicotinoylpiperidin-4-yl)methyl]carbamate Waste Generated Solid Solid Waste (Unreacted/Spills) Start->Solid Liquid Liquid Waste (Deprotection/Reaction) Start->Liquid SolidBin Seal in Non-Metal Hazardous Waste Container Solid->SolidBin Acidic Acidic Deprotection Mixture (e.g., TFA/DCM) Liquid->Acidic EHS EHS Pickup & Incineration SolidBin->EHS Quench Ensure Reaction is Complete (Vent CO2/Isobutylene) Acidic->Quench Caution: Gas Evolution LiquidBin Store in Vented Halogenated/Acidic Carboy Quench->LiquidBin LiquidBin->EHS

Workflow for the segregation and safe disposal of Boc-protected piperidine waste streams.

References

  • NextSDS. (n.d.). tert-Butyl[(1-nicotinoylpiperidin-4-yl)methyl]carbamate — Chemical Substance Information. Retrieved from[Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). tert-Butyl Carbamate (BOC) Deprotection. Retrieved from[Link]

  • University of Connecticut Environmental Health & Safety. (n.d.). Laboratory Standard Operating Procedure: Trifluoroacetic Acid (TFA). Retrieved from[Link]

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